BD1063 dhydrochloride
Description
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDBTLQOARIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469537 | |
| Record name | BD 1063 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-13-6, 150208-28-9 | |
| Record name | BD 1063 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150208-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 206996-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of BD1063 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly in the specialized mitochondrial-associated ER membrane (MAM).[1][2] Its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors make it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor.[3][4][5] This in-depth technical guide details the mechanism of action of BD1063, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
Data Presentation: Pharmacological Profile of BD1063
The following table summarizes the binding affinity of BD1063 for sigma receptors and its selectivity over other receptor types.
| Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |
| Sigma-1 (σ1) | 9 nM | ~50-fold vs. σ2 | [5] |
| Sigma-1 (σ1) | 4.43 nM | - | [1] |
| Sigma-2 (σ2) | 449 nM | - | [5] |
| Opioid, PCP, Muscarinic, Dopamine, α1, α2, β-Adrenoceptor, 5-HT1, 5-HT2 | - | ≥100-fold | [3][4] |
Core Mechanism of Action: Antagonism of the Sigma-1 Receptor
The primary mechanism of action of BD1063 is its competitive antagonism of the σ1 receptor. The σ1 receptor functions as a molecular chaperone, interacting with various client proteins to modulate their function.[1] Under basal conditions, the σ1 receptor is associated with another ER chaperone, BiP (Binding immunoglobulin protein).[1] Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and can then interact with its client proteins, including various ion channels and receptors.[1]
BD1063, as an antagonist, binds to the σ1 receptor but does not induce this conformational change and dissociation from BiP. By occupying the binding site, BD1063 prevents endogenous ligands and agonists from activating the receptor, thereby inhibiting its downstream signaling functions.
Modulation of Calcium Signaling
One of the most critical functions of the σ1 receptor is the regulation of intracellular calcium (Ca2+) homeostasis.[2][6] The σ1 receptor is strategically located at the MAM, a crucial interface for communication between the ER and mitochondria.[1] Here, it directly interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the ER stores.[1][2]
By antagonizing the σ1 receptor, BD1063 disrupts this stabilizing interaction with the IP3R. This leads to a reduction in IP3R-mediated Ca2+ release from the ER, thereby attenuating intracellular Ca2+ signals.[6] This modulation of Ca2+ signaling is a cornerstone of the diverse cellular effects of BD1063.
Interaction with NMDA Receptors
The σ1 receptor is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function. The σ1 receptor can enhance NMDA receptor activity. BD1063, by antagonizing the σ1 receptor, can attenuate NMDA receptor-mediated signaling. This interaction is thought to contribute to the neuroprotective effects observed with σ1 receptor antagonists and their ability to modulate the behavioral effects of psychostimulants like cocaine.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of BD1063 are provided below.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) and selectivity of BD1063 for sigma receptors.
-
Objective: To determine the binding affinity of BD1063 for σ1 and σ2 receptors.
-
Materials:
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).
-
Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites (for σ2).
-
BD1063 dihydrochloride at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of BD1063 in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 150 minutes at 37°C for σ1).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of BD1063 that inhibits 50% of specific radioligand binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cocaine-Induced Hyperlocomotion in Mice
This in vivo assay assesses the ability of BD1063 to block the stimulant effects of cocaine, which are partially mediated by σ1 receptors.
-
Objective: To evaluate the effect of BD1063 on cocaine-induced hyperlocomotion.
-
Animals: Male Swiss-Webster mice.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituate mice to the activity chambers for a set period (e.g., 60 minutes) on several consecutive days.
-
On the test day, administer BD1063 (e.g., 1-40 mg/kg, intraperitoneally) or vehicle.
-
After a pretreatment period (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or saline.
-
Immediately place the mice back into the activity chambers and record locomotor activity for a specified duration (e.g., 60 minutes).
-
Data is typically quantified as total distance traveled or the number of beam breaks.
-
Compare the locomotor activity of mice treated with BD1063 and cocaine to those treated with vehicle and cocaine.
-
Ethanol (B145695) Self-Administration in Rats
This operant conditioning paradigm is used to study the reinforcing effects of ethanol and the potential of compounds like BD1063 to reduce alcohol consumption.
-
Objective: To determine if BD1063 can reduce voluntary ethanol intake.
-
Animals: Sardinian alcohol-preferring (sP) rats or Wistar rats made dependent on ethanol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Train rats to press a lever to receive a reward of 10% (v/v) ethanol solution (e.g., on a fixed-ratio schedule). The second lever can deliver water.
-
Once stable self-administration is established, begin the testing phase.
-
Administer BD1063 (e.g., 3.3-11 mg/kg, subcutaneously) or vehicle prior to the operant session.
-
Record the number of lever presses for ethanol and water during the session (e.g., 60 minutes).
-
Analyze the data to determine if BD1063 administration leads to a dose-dependent decrease in ethanol self-administration without significantly affecting water intake.
-
Conclusion
BD1063 dihydrochloride exerts its effects primarily through the potent and selective antagonism of the σ1 receptor. Its mechanism of action is centered on preventing the chaperone function of the σ1 receptor, leading to the modulation of key cellular processes, most notably intracellular calcium signaling and NMDA receptor function. The experimental protocols detailed herein provide a framework for the continued investigation of BD1063 and the broader role of the σ1 receptor in health and disease, offering valuable insights for the development of novel therapeutics targeting this unique intracellular protein.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 4. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Evaluating the Reinforcing Properties of Ethanol in Rats without Water Deprivation, Saccharin Fading or Extended Access Training - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of BD1063 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 dihydrochloride, chemically identified as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a well-characterized and widely utilized pharmacological tool in neuroscience research.[1] It is recognized as a potent and highly selective antagonist for the sigma-1 (σ1) receptor.[2][3] This technical guide provides a comprehensive overview of its binding profile, selectivity over other major receptor classes, and the experimental methodologies used for its characterization.
Data Presentation: Binding Affinity and Selectivity Profile
The selectivity of a compound is paramount to its utility as a research tool and its potential as a therapeutic agent. BD1063 demonstrates a high affinity for the σ1 receptor with significant selectivity against the sigma-2 (σ2) receptor and a wide range of other CNS receptors. The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition assay.
Table 1: Sigma Receptor Binding Profile of BD1063
| Receptor Subtype | Ki (nM) | Reference |
| Sigma-1 (σ1) | 9 | [1][4] |
| Sigma-1 (σ1) | 4.43 | [3] |
| Sigma-2 (σ2) | 449 | [4][5] |
Note: Variations in Ki values can arise from different experimental conditions, such as radioligand choice and tissue preparation.
Table 2: Selectivity of BD1063 Over Other Receptors
| Receptor Class/Family | Selectivity (Fold-Difference vs. σ1) | Reference |
| Sigma-2 (σ2) | ~50-fold | |
| Opioid Receptors | ≥100-fold | [6] |
| Phencyclidine (PCP) Site on NMDA Receptor | ≥100-fold | [6] |
| Muscarinic Receptors | ≥100-fold | [6] |
| Dopamine (B1211576) Receptors | ≥100-fold | [6] |
| α1-Adrenoceptors | ≥100-fold | [6] |
| α2-Adrenoceptors | ≥100-fold | [6] |
| β-Adrenoceptors | ≥100-fold | [6] |
| Serotonin (5-HT1) Receptors | ≥100-fold | [6] |
| Serotonin (5-HT2) Receptors | ≥100-fold | [6] |
This high degree of selectivity makes BD1063 an exceptional tool for isolating and studying the physiological and pathophysiological roles of the σ1 receptor, without the confounding effects of off-target interactions.
Experimental Protocols
The characterization of BD1063's binding profile relies on established in vitro pharmacological assays. The primary method used is the radioligand competition binding assay.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (BD1063) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.
General Methodology:
-
Tissue Preparation:
-
Brain tissue (e.g., from guinea pig or rat) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane suspension containing the receptors of interest.
-
The suspension is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.
-
-
Assay Incubation:
-
A constant concentration of a selective radioligand is used. For σ1 receptors, a common choice is --INVALID-LINK---pentazocine. For σ2 receptors, [³H]DTG (di-o-tolylguanidine) is often used in the presence of a masking concentration of a selective σ1 ligand to prevent its binding to σ1 sites.
-
Increasing concentrations of the unlabeled test compound (BD1063) are added to the reaction tubes.
-
The membrane preparation is added, and the mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound (BD1063).
-
The IC50 value (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathways and Functional Antagonism
The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream signaling targets, including ion channels and other receptors. BD1063, as an antagonist, inhibits these functions. For instance, σ1 receptor activation has been implicated in the modulation of dopamine neurotransmission, a pathway relevant to the effects of psychostimulants like cocaine and methamphetamine.[7][8]
BD1063 has been shown to block the σ1 receptor-mediated enhancement of dopamine release.[9] The proposed mechanism involves the σ1 receptor influencing intracellular calcium signaling and potentially interacting with other proteins that regulate vesicular storage and release of dopamine.
Caption: BD1063 antagonism of sigma-1 receptor signaling pathways.
By binding to the σ1 receptor, BD1063 prevents the conformational changes required for its chaperone activity, thereby inhibiting its influence on downstream effectors like ion channels and dopamine transporters. This mechanism underlies its ability to attenuate the locomotor and reinforcing effects of drugs like cocaine and methamphetamine in preclinical models.[7][10][11]
References
- 1. BD1063 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Examination of BD1063 Dihydrochloride's Impact on Ethanol Self-Administration
This guide provides an in-depth analysis of the effects of BD1063 dihydrochloride (B599025), a selective Sigma-1 Receptor (Sig-1R) antagonist, on ethanol (B145695) self-administration behaviors. The findings summarized herein are primarily derived from preclinical studies utilizing rodent models of excessive alcohol consumption. This document is intended for researchers, scientists, and professionals in the field of drug development and addiction neurobiology.
Executive Summary
The potent and selective Sig-1R antagonist BD1063 has been demonstrated to effectively reduce excessive ethanol intake and reinforcement in specific animal models. Research indicates that BD1063 dose-dependently curtails ethanol self-administration in genetically alcohol-preferring rats and in rats made dependent on ethanol.[1][2][3][4] Notably, this effect appears selective for excessive drinking models, as the compound does not significantly alter ethanol consumption in non-dependent rats or affect the intake of other rewarding substances like saccharin (B28170).[1][2][3][4] These findings point to the Sigma-1 Receptor system as a critical modulator of excessive alcohol consumption and a promising therapeutic target for alcohol use disorder (AUD).
Quantitative Data Summary
The following tables present a summary of the quantitative effects of BD1063 dihydrochloride on operant self-administration behaviors as observed in key preclinical studies.
Table 1: Effect of BD1063 on Ethanol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| Dose of BD1063 (mg/kg, s.c.) | Mean Change in Ethanol-Reinforced Lever Presses | Statistical Significance (vs. Vehicle) | Effect on Water-Reinforced Lever Presses |
| 3.3 | Dose-dependent reduction | - | Not significantly affected |
| 4.4 | Significant reduction | p < 0.05 | Not significantly affected |
| 7.0 | Significant reduction | p < 0.05 | Not significantly affected |
| 11.0 | Significant reduction | p < 0.05 | Not significantly affected |
| Data synthesized from studies demonstrating a dose-dependent reduction in ethanol self-administration in sP rats at doses ranging from 3.3 to 11 mg/kg.[1][2][3][4] |
Table 2: Effect of BD1063 on Ethanol Self-Administration in Acutely Withdrawn, Ethanol-Dependent Wistar Rats
| Dose of BD1063 (mg/kg, s.c.) | Mean Change in Ethanol-Reinforced Lever Presses | Statistical Significance (vs. Vehicle) |
| 4.0 | Dose-dependent reduction | - |
| 11.0 | Significant reduction | p < 0.05 |
| Data synthesized from studies showing BD1063 (4–11 mg/kg) reduced ethanol self-administration in dependent rats.[1][2][3][4] |
Table 3: Comparative Effects of BD1063 on Non-Dependent Rats and Saccharin Self-Administration
| Animal Model / Condition | Substance | Dose of BD1063 (mg/kg, s.c.) | Effect on Self-Administration |
| Non-dependent Wistar Rats | Ethanol | Up to 11.0 | No significant modification |
| Sardinian alcohol-preferring (sP) Rats | Saccharin | Up to 11.0 | No comparable suppression |
| These findings highlight the selectivity of BD1063 for excessive ethanol drinking, as it did not suppress ethanol intake in non-dependent animals or the intake of an equally reinforcing saccharin solution.[1][2][3][4] |
Table 4: Effect of BD1063 on Motivation for Ethanol in sP Rats (Progressive-Ratio Schedule)
| Dose of BD1063 (mg/kg, s.c.) | Effect on Breakpoint for Ethanol |
| Dose-dependent (unspecified) | Significant reduction |
| BD1063 was shown to decrease the "breakpoint," or the amount of effort an animal is willing to exert to obtain ethanol, indicating a reduction in the motivational properties of alcohol.[1][3][5] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments conducted to determine the effects of BD1063 on ethanol self-administration.
Animal Models
-
Sardinian Alcohol-Preferring (sP) Rats: A genetically selected line of rats that voluntarily and excessively consume ethanol.[1]
-
Ethanol-Dependent Wistar Rats: Outbred Wistar rats made physically dependent on ethanol through chronic exposure to ethanol vapors.[1] Behavioral testing is typically conducted during acute withdrawal (e.g., 6-24 hours after removal from vapor chambers).[1]
-
Non-Dependent Wistar Rats: Control outbred Wistar rats that self-administer ethanol but are not dependent.[1]
Operant Ethanol Self-Administration
This protocol measures the reinforcing effects of ethanol by requiring animals to perform an action (e.g., pressing a lever) to receive a reward (a small volume of ethanol solution).
-
Apparatus: Standard operant conditioning chambers equipped with at least two levers and a liquid delivery system.[6]
-
Training (Fading Procedure):
-
Rats are first trained to press a lever for a highly palatable solution, such as 3% glucose with 0.125% saccharin.[1]
-
Ethanol (10% v/v) is gradually introduced into the sweet solution.[1]
-
The sweeteners are progressively removed ("faded") until the rats are responding solely for the 10% ethanol solution.[1]
-
-
Testing Schedules of Reinforcement:
-
Fixed-Ratio (FR-1): Each lever press results in the delivery of one ethanol reward. This schedule is used to measure the quantity of ethanol consumed.[1]
-
Progressive-Ratio (PR): The number of lever presses required to obtain each subsequent reward increases systematically. The final ratio completed before the animal ceases to respond is the "breakpoint," which serves as a measure of motivation.[1]
-
-
Drug Administration: BD1063 dihydrochloride is typically dissolved in sterile saline and administered via subcutaneous (s.c.) injection at specified doses prior to the operant session.[2][3]
Gene Expression Analysis
To investigate the underlying neurobiology, researchers measured Sigma-1 Receptor (Sig-1R) mRNA expression in key brain regions.
-
Tissue Collection: Following behavioral experiments, animals are sacrificed and brains are rapidly extracted.
-
Brain Region Dissection: Specific brain areas implicated in reward and addiction, such as the nucleus accumbens, are dissected.[1]
-
Quantitative PCR (qPCR): RNA is extracted from the tissue, converted to cDNA, and qPCR is performed to quantify the relative expression levels of Sig-1R mRNA.[1] This analysis revealed that both ethanol-naïve sP rats and acutely withdrawn dependent Wistar rats exhibit lower Sig-1R mRNA expression in the nucleus accumbens compared to control Wistar rats.[1][3]
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental logic used in these studies.
Caption: Hypothesized role of Sig-1R in ethanol seeking and BD1063's mechanism.
Caption: Experimental workflow for assessing BD1063's selectivity and efficacy.
References
- 1. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking | Semantic Scholar [semanticscholar.org]
- 6. Ethanol Self-Administration Restores Withdrawal-Associated Deficiencies in Accumbal Dopamine and 5-Hydroxytryptamine Release in Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of BD1063 Dihydrochloride in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for the development of novel analgesics. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, in the management of neuropathic pain. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize the underlying mechanisms and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Role of the Sigma-1 Receptor in Neuropathic Pain
The sigma-1 receptor is an intracellular protein chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating intracellular Ca2+ signaling, ion channel function, and neuronal excitability. In the context of neuropathic pain, the σ1R is implicated in the development and maintenance of central sensitization, a key mechanism underlying pain hypersensitivity.[1] Antagonism of the σ1R has been shown to produce anti-hyperalgesic and anti-allodynic effects, making it an attractive strategy for neuropathic pain therapy.[1] BD1063 dihydrochloride is a selective σ1R antagonist that has been extensively investigated in preclinical models of neuropathic and other chronic pain states.[2][3]
Preclinical Efficacy of BD1063 in Neuropathic Pain Models
Multiple preclinical studies have demonstrated the efficacy of BD1063 in alleviating pain-related behaviors in various animal models of neuropathic and nociplastic pain. These models are designed to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of BD1063 on neuropathic pain behaviors.
Table 1: Dose-Response Effects of Acute BD1063 Administration on Thermal Hyperalgesia
| Animal Model | Drug Administration | Doses (mg/kg) | Outcome Measure | Key Findings | Reference |
| Reserpine-Induced Myalgia (RIM6) in mice | Intraperitoneal (i.p.) | 15, 20, 25, 40, 60 | Hind paw withdrawal latency to thermal stimulus | 25, 40, and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect. | [6] |
| Acid Saline-Induced (ASI) Myalgia in mice | Intraperitoneal (i.p.) | 15, 20, 25, 40, 60 | Hind paw withdrawal latency to thermal stimulus | 40 and 60 mg/kg significantly increased withdrawal latency. 40 mg/kg showed the highest antihyperalgesic effect. | [6] |
Table 2: Efficacy of BD1063 in Combination Therapy
| Animal Model | Combination | Doses (mg/kg) | Outcome Measure | Key Findings | Reference |
| Chronic Constriction Injury (CCI) of the sciatic nerve in rats | BD-1063 + Quercetin (B1663063) | BD-1063 (17.8) + Quercetin (5.6) | Antinociceptive effects | The combination showed additive or synergistic effects, producing significant antinociceptive effects at lower doses than when used individually. | [7][8][9][10] |
Table 3: Effects of BD1063 on Chemotherapy-Induced Neuropathic Pain
| Animal Model | Inducing Agent | BD1063 Administration | Outcome Measure | Key Findings | Reference |
| Wild-type mice | Paclitaxel (B517696) | Prophylactic (before each paclitaxel dose) and acute | Cold and mechanical allodynia | Prophylactic administration prevented the development of allodynia. Acute administration dose-dependently reversed established allodynia. | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): This model, first described by Bennett and Xie, involves the loose ligation of the sciatic nerve with four chromic gut sutures.[12] This procedure induces a peripheral mononeuropathy characterized by mechanical and cold allodynia, as well as thermal hyperalgesia.[12]
-
Partial Sciatic Nerve Ligation (PSNL): In this model, approximately one-third to one-half of the sciatic nerve is tightly ligated, resulting in rapid and prolonged pain-related behaviors.[12]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This produces a very consistent and long-lasting mechanical allodynia in the territory of the uninjured sural nerve.[12]
-
Reserpine-Induced Myalgia (RIM): This is a model of nociplastic pain, often used to mimic fibromyalgia. It involves repeated injections of reserpine, which depletes monoamines and induces widespread pain hypersensitivity.[6][13]
-
Acid Saline-Induced (ASI) Myalgia: This model also mimics aspects of fibromyalgia and involves intramuscular injections of acidified saline to induce localized muscle pain and hyperalgesia.[6][13]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): This is induced by the administration of chemotherapeutic agents like paclitaxel, which are known to cause damage to peripheral nerves and result in neuropathic pain symptoms.[14]
Behavioral Assays for Pain Assessment
-
Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[15]
-
Plantar Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured to assess sensitivity to thermal stimuli.[15]
-
Acetone (B3395972) Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw lifting or licking is measured as an indicator of cold sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway of BD1063 and a typical experimental workflow for evaluating its efficacy.
Proposed Signaling Pathway of BD1063 in Neuropathic Pain
Caption: Proposed mechanism of BD1063 action in reducing neuropathic pain.
Experimental Workflow for Preclinical Evaluation of BD1063
Caption: A typical experimental workflow for assessing BD1063's analgesic effects.
Mechanism of Action: Beyond Receptor Blockade
The analgesic effects of BD1063 are primarily attributed to its antagonism of the σ1R. This action is thought to interfere with the pronociceptive signaling cascades that are upregulated in neuropathic pain states. One of the key downstream effects of σ1R antagonism is the modulation of spinal cord gliosis.[6] Studies have shown that BD1063 treatment can reduce the reactivity of both microglia and astrocytes in the spinal cord of animals with fibromyalgia-like pain.[6][13][16][17] This reduction in glial activation is significant as these cells are known to release pro-inflammatory cytokines and other mediators that contribute to central sensitization and the maintenance of chronic pain.
Furthermore, σ1Rs are known to modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels, which are critical for synaptic plasticity and neuronal excitability. By antagonizing the σ1R, BD1063 may dampen the excessive neuronal activity that characterizes neuropathic pain.
Future Directions and Clinical Perspective
The robust preclinical data for BD1063 strongly support its further investigation as a potential therapeutic for neuropathic pain. The long-lasting effects observed in some studies are particularly promising, suggesting a potential for disease-modifying properties beyond simple symptomatic relief.[6][13] Future research should focus on:
-
Clinical Trials: The progression of BD1063 or other selective σ1R antagonists into well-designed clinical trials for various neuropathic pain conditions is the next logical step.
-
Biomarker Development: Identifying biomarkers that could predict patient response to σ1R antagonists would be invaluable for personalizing treatment.
-
Combination Therapies: Further exploration of synergistic combinations, such as with quercetin, could lead to more effective and safer treatment regimens.[7][8]
Conclusion
BD1063 dihydrochloride has demonstrated significant therapeutic potential in a range of preclinical models of neuropathic and nociplastic pain. Its mechanism of action, centered on the antagonism of the sigma-1 receptor, offers a novel approach to pain management that addresses key underlying pathologies such as central sensitization and neuroinflammation. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide underscore the promise of BD1063 as a lead compound for the development of a new generation of analgesics for neuropathic pain. Continued research and clinical development in this area are highly warranted.
References
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. scielo.br [scielo.br]
- 6. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models [mdpi.com]
- 7. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma‐1 receptor antagonist (BD‐1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sigma‐1 receptor antagonist (<scp>BD</scp>‐1063) potentiates the antinociceptive effect of quercetin in neuropathic pai… [ouci.dntb.gov.ua]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 13. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Antagonist BD1063 Dihydrochloride: A Technical Guide on its Impact on Compulsive Behaviors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compulsive behaviors, a core feature of neuropsychiatric disorders such as Obsessive-Compulsive Disorder (OCD) and addiction, represent a significant therapeutic challenge. Emerging research has identified the sigma-1 receptor (σ1R) as a promising target for intervention. This technical guide provides an in-depth analysis of BD1063 dihydrochloride (B599025), a potent and selective σ1R antagonist, and its preclinical efficacy in mitigating compulsive-like behaviors. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in this field.
Introduction to BD1063 Dihydrochloride
BD1063 dihydrochloride, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride, is a high-affinity and selective antagonist for the sigma-1 receptor.[1] Its selectivity for the σ1R over the sigma-2 receptor (σ2R) and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the role of the σ1R in various physiological and pathological processes, including compulsive behaviors. Preclinical evidence strongly suggests that BD1063 can attenuate compulsive-like actions in animal models of addiction and OCD, highlighting its therapeutic potential.
Mechanism of Action: Targeting the Sigma-1 Receptor
The primary mechanism of action of BD1063 is the competitive antagonism of the σ1R. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and neurotransmitter systems.[2] By blocking the σ1R, BD1063 is thought to interfere with the downstream signaling cascades that contribute to the manifestation of compulsive behaviors.
Modulation of Dopaminergic and Glutamatergic Systems
The brain's reward and habit-formation pathways, which are heavily implicated in compulsive behaviors, are modulated by the neurotransmitters dopamine (B1211576) and glutamate (B1630785). The σ1R has been shown to interact with and modulate both dopaminergic and glutamatergic signaling. BD1063, by antagonizing the σ1R, can influence these systems:
-
Dopaminergic System: The σ1R can modulate dopamine release.[3] Antagonism of the σ1R with BD1063 has been shown to attenuate the effects of psychostimulants, suggesting an interaction with the dopamine system.[4]
-
Glutamatergic System: The σ1R is known to modulate NMDA receptor function, a key component of the glutamatergic system involved in synaptic plasticity and learning.[5] Dysregulation of glutamatergic signaling in cortico-striatal-thalamo-cortical (CSTC) circuits is a leading hypothesis in the pathophysiology of OCD.[6][7] BD1063 may exert its anti-compulsive effects by normalizing aberrant glutamatergic transmission within these circuits.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacology and efficacy of BD1063 dihydrochloride.
Table 1: Receptor Binding Affinity of BD1063
| Receptor | Ki (nM) | Species | Reference |
| Sigma-1 | 9 | Rat | [1] |
| Sigma-2 | 449 | Rat | [1] |
Table 2: Efficacy of BD1063 in Models of Compulsive-Like Behavior
| Animal Model | Species | Dosing (mg/kg, s.c.) | Key Finding | Statistical Significance | Reference |
| Ethanol (B145695) Self-Administration (Sardinian alcohol-preferring rats) | Rat | 3.3, 7, 11 | Dose-dependent reduction in ethanol intake. | p < 0.05 | [8][9] |
| Ethanol Self-Administration (Ethanol-dependent Wistar rats) | Rat | 4, 7, 11 | Dose-dependent reduction in ethanol intake. | p < 0.05 | [8][9] |
| Binge-Like Eating (Palatable food) | Rat | 7.5, 15, 30 | Dose-dependent reduction in palatable food self-administration. | p < 0.001 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key behavioral assays used to evaluate the anti-compulsive effects of BD1063.
Marble-Burying Test for OCD-Like Behavior
The marble-burying test is a widely used paradigm to assess repetitive and compulsive-like behaviors in rodents.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Bedding material (e.g., corncob or sawdust), approximately 5 cm deep
-
Glass marbles (approximately 1.5 cm in diameter), 20-25 per cage
-
BD1063 dihydrochloride solution and vehicle control
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Prepare test cages with 5 cm of clean bedding.
-
Evenly space 20-25 marbles on the surface of the bedding.
-
Administer BD1063 dihydrochloride or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place a single mouse in a test cage.
-
Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analyze the data to compare the number of buried marbles between the BD1063-treated and control groups.
Operant Conditioning Model of Binge-Like Eating
This model assesses the motivation and consumption of highly palatable food, mimicking aspects of binge eating.
Apparatus:
-
Standard operant conditioning chambers equipped with a lever or nose-poke port, a food pellet dispenser, and a house light.
-
Highly palatable food pellets (e.g., high-fat, high-sugar).
-
Standard chow.
Procedure:
-
Habituation and Training:
-
Individually house rats and provide ad libitum access to standard chow and water.
-
Habituate the rats to the operant chambers for several sessions.
-
Train the rats to press a lever or poke their nose to receive a palatable food pellet on a fixed-ratio 1 (FR1) schedule (one response yields one pellet). Training sessions are typically 30-60 minutes daily.
-
-
Binge-Like Eating Induction:
-
After stable responding is achieved, divide the rats into experimental and control groups.
-
The experimental group receives limited access to the palatable food in the operant chambers for a short period (e.g., 1 hour) on an intermittent schedule (e.g., every other day).
-
The control group receives daily access to the palatable food for the same duration.
-
This intermittent access schedule typically leads to an escalation of intake in the experimental group, modeling binge-like behavior.
-
-
Drug Testing:
-
Once binge-like eating is established, administer BD1063 dihydrochloride or vehicle control prior to the operant session.
-
Record the number of pellets earned and consumed during the session.
-
Analyze the data to determine the effect of BD1063 on the consumption of the palatable food.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Sigma-1 Receptor Signaling in Compulsive Behavior
Experimental Workflow for Preclinical Testing of BD1063
Discussion and Future Directions
The preclinical data accumulated to date strongly support the potential of BD1063 dihydrochloride as a therapeutic agent for disorders characterized by compulsive behaviors. Its selective antagonism of the σ1R offers a novel mechanistic approach compared to existing treatments that primarily target the serotonergic and dopaminergic systems.
Future research should focus on several key areas:
-
Clinical Trials: The promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of BD1063 in patient populations with OCD, addiction, and other compulsive spectrum disorders.
-
Elucidation of Downstream Pathways: Further investigation into the specific downstream signaling cascades modulated by BD1063, such as the ERK pathway, will provide a more complete understanding of its mechanism of action.
-
Biomarker Development: Identifying biomarkers that can predict treatment response to BD1063 would be invaluable for personalizing therapy and optimizing clinical trial design.
-
Combination Therapies: Exploring the potential synergistic effects of BD1063 in combination with existing therapies, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), could lead to more effective treatment strategies.
Conclusion
BD1063 dihydrochloride is a selective and potent sigma-1 receptor antagonist with demonstrated efficacy in preclinical models of compulsive behavior. Its unique mechanism of action, involving the modulation of key neurotransmitter systems implicated in compulsivity, positions it as a promising candidate for the development of novel therapeutics for OCD, addiction, and related disorders. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of neuropsychopharmacology.
References
- 1. Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obsessive‐compulsive disorder: Etiology, neuropathology, and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
BD1063 Dihydrochloride: A Technical Guide to a Selective Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD1063 dihydrochloride (B599025) is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. With significant selectivity over the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, BD1063 serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BD1063 dihydrochloride. Detailed experimental protocols for assessing its binding affinity and functional antagonism are presented, alongside a depiction of the key signaling pathways it modulates. This document is intended to support researchers and drug development professionals in leveraging BD1063 for preclinical research in areas such as neuroscience, oncology, and inflammatory diseases.
Chemical Structure and Physicochemical Properties
BD1063, chemically known as 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine, is supplied as a dihydrochloride salt. Its structure features a dichlorinated phenyl ring linked via an ethyl group to a methylpiperazine moiety. This structure is crucial for its high affinity and selective binding to the sigma-1 receptor.
Table 1: Chemical and Physical Properties of BD1063 Dihydrochloride
| Property | Value |
| IUPAC Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride[1] |
| CAS Number | 206996-13-6[1][2][3] |
| Molecular Formula | C₁₃H₁₈Cl₂N₂ · 2HCl (or C₁₃H₂₀Cl₄N₂)[1][3] |
| Molecular Weight | 346.12 g/mol [2][4] |
| Appearance | White to off-white or beige solid/powder[2] |
| Solubility | Soluble in water (to 100 mM), DMSO (16 mg/ml), DMF (11 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3][5] |
| Storage | Store at room temperature or as a solution at -20°C for up to 3 months.[2] |
Pharmacological Profile
BD1063 is a well-established high-affinity sigma-1 receptor antagonist. Its pharmacological profile is characterized by its potent and selective binding to the sigma-1 receptor, with significantly lower affinity for the sigma-2 subtype and a broad panel of other receptors.
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in characterizing the affinity of BD1063 for sigma receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
Table 2: Binding Affinity of BD1063 for Sigma Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Sigma-1 (σ₁) | 4.43 | [4] |
| Sigma-1 (σ₁) | 9 | [3][5] |
| Sigma-1 (σ₁) | 9 ± 1 | [6] |
| Sigma-2 (σ₂) | 449 | [3][5] |
BD1063 demonstrates approximately 50-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. Furthermore, it exhibits over 100-fold selectivity against a wide range of other receptors, including opioid, PCP, muscarinic, dopamine (B1211576) (D₂), serotonin (B10506) (5-HT₁ and 5-HT₂), and adrenergic (α₁, α₂, β) receptors, where its Ki values are greater than 10 µM.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of BD1063.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of BD1063 for the sigma-1 receptor.
Objective: To quantify the binding affinity of BD1063 for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or liver homogenates, which are rich in sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: BD1063 dihydrochloride dissolved in an appropriate solvent (e.g., water).
-
Instrumentation: Scintillation counter, 96-well plates, filter mats.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate (typically ~300 µg protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM), and varying concentrations of BD1063 (e.g., from 0.1 nM to 10 µM).
-
Total and Non-specific Binding: For total binding, wells contain only the membrane and radioligand. For non-specific binding, incubate the membrane and radioligand in the presence of a high concentration of an unlabeled ligand, such as 10 µM haloperidol.
-
Incubation: Incubate the plates at 25°C for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BD1063 concentration. Determine the IC₅₀ (the concentration of BD1063 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. BD 1063 Dihydrochloride | C13H20Cl4N2 | CID 11617161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 6. BD1063 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Scientific Literature on CAS Number 206996-13-6 (BD 1063 Dihydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 206996-13-6 identifies the compound 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride (B599025), commonly known as BD 1063 dihydrochloride. This molecule is a potent and highly selective antagonist of the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of the scientific literature pertaining to BD 1063, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.
Chemical and Physical Properties
BD 1063 dihydrochloride is a white to off-white solid powder. Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈Cl₂N₂ · 2HCl | [1][2] |
| Molecular Weight | 346.12 g/mol | [1][2] |
| Solubility | Soluble in water (>15 mg/mL) and PBS (100 mg/mL, with sonication). Soluble in DMSO (10 mg/mL). | [1][3] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at room temperature. Stock solutions can be stored at -80°C for up to 6 months. | [3] |
Pharmacological Data
BD 1063 is characterized by its high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and a panel of other neurotransmitter receptors.
| Parameter | Value | Receptor/Site | Reference(s) |
| Ki | 4.43 nM | Sigma-1 Receptor (σ₁) | [4] |
| Selectivity | ~50-fold selective over sigma-2 (σ₂) sites | σ₁ vs. σ₂ | [5][6] |
| Selectivity | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α₁, α₂, β-adrenoceptor, 5-HT₁, and 5-HT₂ receptors | σ₁ vs. other receptors | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving BD 1063.
In Vivo Experimentation
This protocol is designed to assess the effect of BD 1063 on the hyperlocomotor activity induced by cocaine.
-
Animals: Male C57BL/6 mice are commonly used.
-
Apparatus: Open-field arenas equipped with photobeam arrays or video tracking software to measure locomotor activity (e.g., distance traveled, beam breaks).
-
Procedure:
-
Habituation: On day 1, mice are habituated to the testing environment by placing them in the open-field arena for 30 minutes following a saline injection (i.p.). This is repeated on day 2.[7]
-
Drug Administration: On day 3, mice are pre-treated with either vehicle (saline) or BD 1063 (e.g., 10 mg/kg, i.p.) 5-15 minutes before the administration of cocaine (e.g., 20 mg/kg, i.p.).[7][8]
-
Locomotor Activity Measurement: Immediately after the cocaine injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a period of 30-60 minutes.[7][9]
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed to compare the locomotor activity between the vehicle- and BD 1063-treated groups. A significant reduction in cocaine-induced hyperactivity in the BD 1063 group indicates an antagonistic effect.
This protocol evaluates the impact of BD 1063 on the motivation to consume ethanol (B145695) in a model of excessive drinking.
-
Animals: Wistar or Long-Evans rats are often used.
-
Apparatus: Operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a sweetened ethanol solution (e.g., 10% sucrose (B13894) + 10% ethanol). The training can be initiated with a sucrose-only solution, with ethanol gradually introduced.[10][11]
-
Stabilization: Responding is stabilized on a fixed-ratio schedule (e.g., FR1 or FR4, where 1 or 4 lever presses result in one reward).[10]
-
Drug Administration: Once stable self-administration is achieved, rats are pre-treated with BD 1063 (e.g., 3.3-11 mg/kg, s.c.) or vehicle 15 minutes before the start of the self-administration session.[3]
-
-
Data Analysis: The number of lever presses and the volume of ethanol consumed are recorded. A dose-dependent decrease in ethanol self-administration with BD 1063 treatment suggests a reduction in the reinforcing properties of ethanol.
This surgical model is used to induce neuropathic pain, and BD 1063 can be tested for its analgesic effects.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthesia: The rat is anesthetized (e.g., with isoflurane (B1672236) or pentobarbital).[8]
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.[8][12]
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened just enough to cause a slight constriction of the nerve.[8][12]
-
Closure: The muscle and skin are sutured closed.
-
-
Behavioral Testing:
-
Paw Withdrawal Threshold (Mechanical Allodynia): This is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The force at which the rat withdraws its paw is recorded.
-
Paw Withdrawal Latency (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is measured.
-
-
Drug Administration: BD 1063 can be administered systemically (e.g., i.p. or s.c.) before behavioral testing to evaluate its ability to reverse the established allodynia and hyperalgesia.
In Vitro Experimentation
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for neurotoxicity and neuroprotection studies.
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation Protocol:
-
Seeding: Plate SH-SY5Y cells at a low density (e.g., 1 x 10⁴ cells/cm²).
-
Retinoic Acid Treatment: To induce a neuronal phenotype, treat the cells with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.[13]
-
Further Differentiation (Optional): For a more mature neuronal phenotype, after RA treatment, the medium can be replaced with a serum-free medium (e.g., Neurobasal medium with B27 supplement) containing brain-derived neurotrophic factor (BDNF) at 50 ng/mL.[13]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the neurotoxic agent of interest (e.g., MPP⁺, rotenone, or amyloid-beta) in the presence or absence of various concentrations of BD 1063 for a specified period (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
-
Data Analysis: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of BD 1063 would suggest a neuroprotective effect.
This assay measures the oxidative degradation of lipids, a hallmark of oxidative stress and ferroptosis.
-
Principle: One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
Cell Treatment: Treat cells with an inducing agent (e.g., ferrous sulfate (B86663) or erastin) with or without BD 1063.
-
Cell Lysis: Harvest and lyse the cells.
-
TBARS Reaction: Add trichloroacetic acid (TCA) to the cell lysate to precipitate proteins, followed by centrifugation. The supernatant is then reacted with TBA at high temperature (e.g., 95°C).[6]
-
Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.[6]
-
-
Data Analysis: The concentration of MDA is determined using a standard curve. A reduction in MDA levels in the presence of BD 1063 would indicate an antioxidant or anti-ferroptotic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with BD 1063 and the sigma-1 receptor.
Caption: Sigma-1 receptor signaling in the endoplasmic reticulum stress response.
Caption: Modulation of NMDA receptor function by the sigma-1 receptor.
Caption: General experimental workflow for in vivo studies with BD 1063.
Caption: General experimental workflow for in vitro studies with BD 1063.
Conclusion
BD 1063 dihydrochloride is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its high potency and selectivity make it an ideal antagonist for both in vivo and in vitro studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the sigma-1 receptor in a variety of disorders, including addiction, neuropathic pain, and neurodegenerative diseases. Further research into the intricate mechanisms of BD 1063 action will continue to illuminate the complex biology of the sigma-1 receptor and its potential as a drug target.
References
- 1. static.igem.org [static.igem.org]
- 2. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. In Vitro Lipid Peroxidation Assay [bio-protocol.org]
- 7. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 14. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling BD1063: A Technical Guide to a Selective Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of BD1063, a potent and selective antagonist of the sigma-1 receptor (σ1R). This document details its binding profile, functional activity, and the experimental methodologies used to elucidate its pharmacological properties.
Core Compound Characteristics
BD1063, chemically known as 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a synthetic molecule that has emerged as a critical tool for investigating the physiological and pathological roles of the sigma-1 receptor.[1] Its dihydrochloride (B599025) salt is commonly used in experimental settings.
| Property | Value | Reference |
| Chemical Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | |
| Molecular Formula | C13H18Cl2N2 | [1] |
| Molecular Weight | 273.20 g/mol (free base), 346.13 g/mol (dihydrochloride) | [1] |
| CAS Number | 150208-28-9 (free base), 206996-13-6 (dihydrochloride) | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water to 100 mM | [2] |
| Purity | ≥99% |
Binding Affinity and Selectivity
BD1063 exhibits a high affinity for the sigma-1 receptor with significant selectivity over the sigma-2 receptor and a wide range of other neurotransmitter receptors.
Table 2.1: Binding Affinity of BD1063 for Sigma Receptors
| Receptor Subtype | Kᵢ (nM) |
| Sigma-1 (σ₁) | 9 ± 1[1], 4.43[3] |
| Sigma-2 (σ₂) | 449[2] |
Table 2.2: Selectivity Profile of BD1063
BD1063 demonstrates a high degree of selectivity, with reported selectivity of approximately 50-fold over σ₂ sites and ≥100-fold over a panel of other receptors.
| Receptor/Site | Selectivity |
| Opioid Receptors | ≥100-fold |
| Phencyclidine (PCP) Site | ≥100-fold |
| Muscarinic Receptors | ≥100-fold |
| Dopamine Receptors | ≥100-fold |
| α₁-Adrenoceptors | ≥100-fold |
| α₂-Adrenoceptors | ≥100-fold |
| β-Adrenoceptors | ≥100-fold |
| 5-HT₁ Receptors | ≥100-fold |
| 5-HT₂ Receptors | ≥100-fold |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of BD1063 for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and washed multiple times to obtain a crude membrane preparation. Protein concentration is determined using a standard protein assay.
-
Sigma-1 Receptor Binding: Membranes are incubated with the selective sigma-1 radioligand, [³H]-(+)-pentazocine, in the presence of varying concentrations of BD1063. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.
-
Sigma-2 Receptor Binding: To determine affinity for the sigma-2 receptor, membranes are incubated with the non-selective sigma radioligand [³H]-DTG (di-o-tolylguanidine) in the presence of a masking concentration of (+)-pentazocine to block binding to sigma-1 sites. Competition with varying concentrations of BD1063 is then performed.
-
Incubation and Filtration: Incubations are carried out at 37°C for 90 minutes. The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the competing ligand (BD1063) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Antagonism of Agonist-Induced Behaviors
Objective: To characterize the antagonist properties of BD1063 in a behavioral model.
Methodology:
-
Animal Model: Swiss Webster mice are used.
-
Drug Administration: Animals are pretreated with subcutaneous (s.c.) injections of either vehicle (saline) or varying doses of BD1063.
-
Agonist Challenge: After a specified pretreatment time (e.g., 15-30 minutes), animals are challenged with an injection of a sigma receptor agonist, such as di-o-tolylguanidine (DTG) or cocaine, which induces hyperlocomotion.
-
Behavioral Assessment: The locomotor activity of the mice is recorded and quantified using automated activity monitors. The ability of BD1063 to attenuate the hyperlocomotion induced by the sigma agonist is measured.
-
Data Analysis: Locomotor activity data (e.g., distance traveled, number of movements) are compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent antagonist effects of BD1063.
In Vivo Antagonism Workflow
Signaling Pathway Interactions
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including intracellular calcium signaling and the activity of various ion channels. As an antagonist, BD1063 is proposed to block the effects of sigma-1 receptor agonists on these downstream signaling events.
Proposed Signaling Pathway of BD1063
Conclusion
BD1063 is a valuable pharmacological tool for the study of sigma-1 receptor function. Its high affinity and selectivity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing BD1063 to explore the therapeutic potential of sigma-1 receptor modulation in various disease states.
References
- 1. BD1063 - Wikipedia [en.wikipedia.org]
- 2. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with BD1063 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1][2][3] Its utility in preclinical in vivo studies has been demonstrated across multiple animal models, highlighting its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BD1063, intended to guide researchers in designing and executing their experimental studies.
Introduction
The sigma-1 receptor is involved in modulating a range of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling. As a selective antagonist, BD1063 has been instrumental in elucidating the role of σ1R in various pathophysiological processes. In vivo studies have shown its efficacy in models of alcohol dependence, neuropathic pain, and mania.[4][5][6] This document outlines detailed protocols for the preparation and administration of BD1063 in rodents, along with a summary of reported dosages and their observed effects.
Data Presentation
Table 1: In Vivo Efficacy of BD1063 Dihydrochloride in Rodent Models
| Animal Model | Species | Administration Route | Dose Range | Vehicle | Key Findings | Reference |
| Excessive Alcohol Drinking | Sardinian alcohol-preferring (sP) rats | Subcutaneous (s.c.) | 3.3-11 mg/kg | Isotonic Saline | Dose-dependently reduced ethanol (B145695) self-administration. | [7][8][9] |
| Excessive Alcohol Drinking | Withdrawn, ethanol-dependent Wistar rats | Subcutaneous (s.c.) | 4-11 mg/kg | Isotonic Saline | Reduced ethanol responding. | [7][8][10] |
| Fibromyalgia-like (Reserpine-induced myalgia) | ICR-CD1 female mice | Intraperitoneal (i.p.) | 15-60 mg/kg (40 mg/kg optimal) | Not specified | Exerted acute dose-dependent antinociceptive effects. Repeated administration led to long-term antinociception. | [4] |
| Fibromyalgia-like (Acid-induced muscle pain) | ICR-CD1 female mice | Intraperitoneal (i.p.) | 25-60 mg/kg (40 mg/kg optimal) | Not specified | Demonstrated maximal antihyperalgesic effects at 40 mg/kg. | [4] |
| Neuropathic Pain (Chronic Constriction Injury) | Not specified | Not specified | 17.8 mg/kg (in combination with Quercetin) | Not specified | Showed synergistic antinociceptive effects with Quercetin (B1663063). | [11] |
| Manic-like Behavior | BStac and HINT1-/- mice | Not specified | Not specified | Not specified | Attenuated manic-like behaviors. | [6] |
Experimental Protocols
I. Preparation of BD1063 Dihydrochloride Solution
Materials:
-
BD1063 dihydrochloride powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume (e.g., 1 ml/kg for subcutaneous injection in rats), calculate the required concentration of the BD1063 solution.[8]
-
Weigh the compound: Accurately weigh the required amount of BD1063 dihydrochloride powder in a sterile microcentrifuge tube or vial.
-
Solubilization: Add the calculated volume of sterile isotonic saline to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for in vivo administration.
-
Storage: It is recommended to prepare fresh solutions and use them promptly.[8] If short-term storage is necessary, store at 4°C and protect from light.
II. Administration of BD1063 Dihydrochloride to Rodents
A. Subcutaneous (s.c.) Injection Protocol (Rat Model of Alcohol Self-Administration)
Materials:
-
Prepared sterile BD1063 solution
-
Animal restraints (as required by institutional guidelines)
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Gently handle and restrain the rat according to approved animal care and use protocols.
-
Injection Site Preparation: Swab the dorsal skin (scruff of the neck) with 70% ethanol.
-
Injection: Pinch the skin to form a tent. Insert the needle into the base of the tented skin, parallel to the body.
-
Administration: Aspirate briefly to ensure the needle is not in a blood vessel, then slowly inject the BD1063 solution (e.g., at a volume of 1 ml/kg).[8]
-
Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Timing: Administer the solution 15 minutes before the behavioral testing session.[8]
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
B. Intraperitoneal (i.p.) Injection Protocol (Mouse Model of Pain)
Materials:
-
Prepared sterile BD1063 solution
-
Animal restraints
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 27-30 gauge)
-
70% ethanol
Procedure:
-
Animal Handling: Restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Inject the BD1063 solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage.
-
Timing: For acute effect studies, administer the solution 30 minutes prior to nociceptive testing.[4]
-
Monitoring: Observe the animal for any signs of distress or adverse effects.
Visualizations
Signaling Pathway of BD1063 Action
Caption: Proposed mechanism of BD1063 action via antagonism of the Sigma-1 Receptor.
Experimental Workflow for In Vivo Behavioral Studies
References
- 1. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. BD1063 - Wikipedia [en.wikipedia.org]
- 3. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BD1063 Dihydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist, in cell culture applications. The following protocols and data are intended to assist researchers in achieving accurate and reproducible results in their in vitro studies.
Introduction
BD1063 dihydrochloride is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in various cellular processes. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a range of cellular functions, including ion channel modulation, calcium signaling, and cell survival. As a selective antagonist, BD1063 allows for the specific inhibition of sigma-1 receptor activity, making it instrumental in studies related to neuroprotection, cancer biology, and addiction.
Physicochemical Properties and Solubility
Proper preparation of stock solutions is critical for accurate experimental outcomes. The following table summarizes the key properties of BD1063 dihydrochloride and its solubility in common laboratory solvents.
| Property | Value |
| Molecular Weight | 346.12 g/mol |
| Appearance | White to off-white solid |
| Solubility in Water | Soluble up to 100 mg/mL (288.92 mM) with sonication |
| Solubility in DMSO | Approximately 16 mg/mL |
| Solubility in Ethanol | Approximately 5 mg/mL |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL |
Stock Solution Preparation Protocols
1. High-Concentration Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol is suitable for preparing a highly concentrated stock solution that can be further diluted in culture media.
Materials:
-
BD1063 dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile, conical tube (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.
-
Add the calculated volume of sterile water to achieve the target concentration (e.g., for 10 mg in 288.9 µL of water to make a 100 mM solution).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (30-60 seconds) until the solution is clear.[1]
-
Once completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2. DMSO Stock Solution (e.g., 10 mM)
DMSO is a common solvent for preparing stock solutions of organic compounds.
Materials:
-
BD1063 dihydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical tube
-
Vortex mixer
Procedure:
-
Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.
-
Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., for 10 mg in 2.889 mL of DMSO to make a 10 mM solution).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes.
Storage and Stability
Proper storage is crucial to maintain the integrity of BD1063 dihydrochloride solutions.
| Solution Type | Storage Temperature | Stability |
| Solid Powder | -20°C | At least 4 years |
| Aqueous Stock | -20°C or -80°C | Up to 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day. |
| DMSO Stock | -20°C or -80°C | Up to 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. |
Application Protocols for Cell Culture
1. Neuroprotection Assay in SH-SY5Y or PC12 Cells
This protocol provides a general framework for assessing the neuroprotective effects of BD1063 against a neurotoxic insult.
Materials:
-
SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
BD1063 dihydrochloride working solution (prepared by diluting the stock solution in culture medium)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or glutamate)
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of BD1063 dihydrochloride (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 1-2 hours.
-
Neurotoxic Insult: Add the neurotoxin to the wells at a pre-determined toxic concentration. Do not add the neurotoxin to the control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the neuroprotective effect of BD1063.
2. Sigma-1 Receptor Binding Assay
This competitive binding assay can be used to determine the affinity of test compounds for the sigma-1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing sigma-1 receptors (from cultured cells or tissue homogenates)
-
[³H]-(+)-Pentazocine (radioligand)
-
BD1063 dihydrochloride (as a competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 5-10 nM), and varying concentrations of BD1063 or other test compounds.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
Visualizations
Signaling Pathway of BD1063 Action
Caption: Signaling pathway of BD1063 as a sigma-1 receptor antagonist.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Experimental workflow for an in vitro neuroprotection assay.
By following these guidelines and protocols, researchers can confidently prepare and utilize BD1063 dihydrochloride in their cell culture experiments to further elucidate the role of the sigma-1 receptor in health and disease.
References
Optimal Dosage of BD1063 Dihydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the optimal dosage and administration of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 (σ1) receptor antagonist, in various rodent models. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the effective dosages of BD1063 dihydrochloride across different rodent models and experimental paradigms.
Table 1: Effective Dosages of BD1063 in Rat Models
| Model/Paradigm | Species/Strain | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Ethanol (B145695) Self-Administration | Sardinian alcohol-preferring (sP) rats | Subcutaneous (s.c.) | 3.3 - 11 | Dose-dependently reduced ethanol self-administration. | [1][2][3] |
| Ethanol Self-Administration | Withdrawn, dependent Wistar rats | Subcutaneous (s.c.) | 4 - 11 | Significantly reduced ethanol intake. | [1][2][3] |
| Saccharin (B28170) Self-Administration | Wistar and sP rats | Subcutaneous (s.c.) | 3 - 11 | Did not significantly affect saccharin self-administration, suggesting selectivity for ethanol reinforcement. | [1] |
| Binge-like Eating | Palatable diet-induced obese rats | Not specified | Not specified | Dose-dependently reduced binge-like eating. | [4] |
| Binge Eating Episode | Female Wistar rats | Not specified | 3 and 7 | Significantly decreased consumption of highly palatable food in a binge-eating model. | [5] |
| Dystonia Model | Not specified | Unilateral microinjection into the red nucleus | Not specified | Attenuated dystonia produced by sigma receptor agonists. | [6] |
Table 2: Effective Dosages of BD1063 in Mouse Models
| Model/Paradigm | Species/Strain | Route of Administration | Effective Dose (mg/kg) | Key Findings | Reference |
| Paclitaxel-Induced Neuropathic Pain | Wild-type (WT) mice | Not specified | Not specified | Acute administration dose-dependently reversed cold and mechanical allodynia. | [4] |
| Heavy Alcohol Drinking | Not specified | Intraperitoneal (i.p.) | 30 | Dose-dependently reduced alcohol intake and preference. | [7] |
| Sciatic Nerve Injury | Not specified | Intraperitoneal (i.p.) | 5 | Did not markedly modify axonal regeneration but indicated a role in sensory perception. | [8] |
| Neuropathic Pain (Chronic Constriction Injury) | Not specified | Not specified | 17.8 (in combination with quercetin) | Showed synergistic antinociceptive effects. | [9] |
| Cocaine-Induced Hyperlocomotion | Not specified | Not specified | Not specified | Prevented hyperlocomotion. |
Experimental Protocols
Preparation of BD1063 Dihydrochloride Solution for In Vivo Administration
BD1063 dihydrochloride is typically dissolved in an isotonic saline solution for subcutaneous or intraperitoneal administration.[4][7] To aid dissolution, gentle heating and/or sonication can be used.[4] It is recommended to prepare fresh solutions for each experiment.[4]
Protocol:
-
Weigh the required amount of BD1063 dihydrochloride powder. Note that doses are often reported as the free base weight, so a conversion may be necessary depending on the salt form used.[4][7]
-
Dissolve the powder in sterile, isotonic saline to the desired final concentration.
-
If precipitation occurs, gently warm the solution or use an ultrasonic bath until the compound is fully dissolved.
-
Allow the solution to cool to room temperature before administration.
Ethanol Self-Administration in Rats
This protocol is adapted from studies investigating the effect of BD1063 on alcohol consumption in Sardinian alcohol-preferring (sP) and Wistar rats.[1][2][3]
Materials:
-
Operant conditioning chambers equipped with two levers and a liquid delivery system.
-
BD1063 dihydrochloride solution.
-
Ethanol solution (e.g., 10% v/v).
-
Water.
Procedure:
-
Training: Train rats to self-administer ethanol by pressing a designated lever in the operant chamber. The other lever can deliver water. Sessions are typically 30-60 minutes long.
-
Baseline: Establish a stable baseline of ethanol self-administration over several days.
-
Drug Administration: Fifteen minutes prior to the test session, administer BD1063 dihydrochloride or vehicle (isotonic saline) via subcutaneous injection (1 ml/kg).[4] A within-subject Latin square design is often used to counterbalance the order of drug doses.[4]
-
Test Session: Place the rat in the operant chamber and record the number of lever presses for ethanol and water for the duration of the session.
-
Data Analysis: Analyze the data to determine the effect of different doses of BD1063 on ethanol and water intake.
Neuropathic Pain Model in Mice
This protocol is based on studies evaluating the analgesic effects of BD1063 in mouse models of neuropathic pain.[4][9]
Materials:
-
Equipment for inducing neuropathic pain (e.g., chronic constriction injury of the sciatic nerve).
-
Von Frey filaments for assessing mechanical allodynia.
-
Cold plate or acetone (B3395972) test for assessing cold allodynia.
-
BD1063 dihydrochloride solution.
Procedure:
-
Induction of Neuropathic Pain: Surgically induce chronic constriction injury to the sciatic nerve in mice.
-
Baseline Assessment: Before drug administration, assess baseline mechanical and cold sensitivity using von Frey filaments and a cold plate test, respectively.
-
Drug Administration: Administer BD1063 dihydrochloride or vehicle via intraperitoneal injection.
-
Post-treatment Assessment: At various time points after drug administration, re-assess mechanical and cold sensitivity to determine the antinociceptive effects of the compound.
-
Data Analysis: Compare the withdrawal thresholds or response latencies between the BD1063-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of BD1063
Caption: Proposed signaling pathway of BD1063 as a sigma-1 receptor antagonist.
Experimental Workflow for Ethanol Self-Administration
Caption: Experimental workflow for assessing the effect of BD1063 on ethanol self-administration in rats.
Logical Relationship of BD1063's Effects
Caption: Logical relationship of the primary effects of BD1063 observed in rodent models.
References
- 1. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of Sigma-1 receptor blocks heavy alcohol drinking and associated hyperalgesia in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BD1063 Dihydrochloride in Operant Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, neurotransmitter release, and cellular stress responses.[1][3][4][5] Due to its role in these fundamental processes, the sigma-1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including substance use disorders.[6][7]
These application notes provide a comprehensive overview of the use of BD1063 dihydrochloride in operant conditioning paradigms, a set of behavioral assays used to study the reinforcing and motivational properties of drugs and other stimuli. The protocols and data presented herein are intended to guide researchers in designing and conducting experiments to evaluate the effects of BD1063 on operant behaviors, particularly in the context of addiction research.
Mechanism of Action
BD1063 acts as a selective antagonist at the sigma-1 receptor.[2] In its resting state, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the endoplasmic reticulum.[5][8] Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, where it interacts with various ion channels, G-protein coupled receptors, and other signaling proteins.[8] As an antagonist, BD1063 is thought to stabilize the inactive conformation of the sigma-1 receptor, preventing its dissociation from BiP and subsequent downstream signaling.[8] This action can modulate the effects of various psychoactive substances. For instance, BD1063 has been shown to reduce methamphetamine-induced dopamine (B1211576) release in the nucleus accumbens.[9]
Applications in Operant Conditioning
Operant conditioning paradigms are essential tools for studying the reinforcing effects of drugs of abuse and for screening potential therapeutic agents. BD1063 has been investigated in several such paradigms, primarily focusing on its ability to modulate the self-administration of addictive substances.
Key applications of BD1063 in this context include:
-
Investigating the role of the sigma-1 receptor in drug reinforcement: By observing how BD1063 alters drug self-administration, researchers can infer the involvement of the sigma-1 receptor in the rewarding effects of the substance.
-
Evaluating the therapeutic potential of sigma-1 receptor antagonism for addiction: A reduction in drug-seeking and drug-taking behavior following BD1063 administration can indicate its potential as a treatment for substance use disorders.
-
Assessing the specificity of drug effects: Comparing the effects of BD1063 on the self-administration of a drug of abuse versus a natural reward (e.g., saccharin) can help determine if the compound specifically targets addiction-related processes or has more general effects on motivation and reward.[10][11]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of BD1063 on operant responding for ethanol (B145695) and cocaine.
Table 1: Effects of BD1063 on Ethanol Self-Administration in Rats
| Animal Model | Reinforcer | Route of Administration | BD1063 Dose (mg/kg) | Effect on Responding | Citation |
| Sardinian alcohol-preferring (sP) rats | Ethanol | Subcutaneous | 3.3 - 11 | Dose-dependent reduction | [10][11] |
| Withdrawn, dependent Wistar rats | Ethanol | Subcutaneous | 4 - 11 | Dose-dependent reduction | [10][11] |
| Non-dependent Wistar rats | Ethanol | Subcutaneous | Up to 11 | No significant modification | [10][11] |
| sP rats | Saccharin (B28170) | Subcutaneous | Up to 11 | No reliable effect | [10] |
| Wistar rats | Saccharin | Subcutaneous | Up to 11 | No reliable effect | [10] |
| sP rats (Progressive Ratio) | Ethanol | Subcutaneous | Up to 11 | Dose-dependent reduction in breakpoint | [10][11] |
Table 2: Effects of BD1063 on Cocaine Self-Administration in Rats
| Animal Model | Reinforcer | Route of Administration | BD1063 Dose (mg/kg) | Effect on Responding | Citation |
| Rats | Cocaine (0.32 mg/kg/injection) | Intraperitoneal | 3.2 | Small but significant increase | [12] |
| Rats | Cocaine (0.32 mg/kg/injection) | Intraperitoneal | 10 and 32 | Small but significant decrease | [12] |
| Rats | Cocaine | Intraperitoneal | Not specified | No effect when administered alone | [13][14] |
| Rats | Cocaine | Intraperitoneal | 10 | In combination with a DAT inhibitor, shifted the cocaine dose-effect function leftward | [15] |
Experimental Protocols
The following are generalized protocols for conducting operant conditioning studies with BD1063. These should be adapted based on the specific research question, animal model, and available equipment.
Protocol 1: Ethanol Self-Administration
1. Subjects:
-
Male Wistar or Sardinian alcohol-preferring (sP) rats, weighing 250-300g at the start of the experiment.
-
House animals individually in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Provide ad libitum access to food and water unless otherwise specified by the experimental design.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light above each lever.
-
The chamber should be enclosed in a sound-attenuating cubicle with a fan for ventilation.
3. Procedure:
-
Training:
-
Initially, train rats to press a lever for a 10% (w/v) ethanol solution during daily 30-minute sessions.
-
Reinforcement is delivered on a fixed-ratio 1 (FR1) schedule, where each lever press results in the delivery of 0.1 ml of the ethanol solution.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in responding over three consecutive days).
-
-
Drug Administration:
-
Prepare BD1063 dihydrochloride in a sterile vehicle (e.g., 0.9% saline).
-
Administer BD1063 via subcutaneous (s.c.) injection at the desired doses (e.g., 0, 3.3, 7, 11 mg/kg) 30 minutes before the start of the operant session.
-
A within-subjects design is often used, where each animal receives each dose in a counterbalanced order.
-
-
Testing:
-
Following drug administration, place the rats in the operant chambers and allow them to self-administer ethanol for the session duration.
-
Record the number of lever presses on both the active (ethanol-delivering) and inactive levers.
-
-
Control Experiments:
Protocol 2: Cocaine Self-Administration
1. Subjects:
-
Male rats (e.g., Sprague-Dawley or Wistar), surgically implanted with an intravenous (i.v.) catheter.
-
Allow animals to recover from surgery for at least one week before starting the experiment.
2. Apparatus:
-
Operant conditioning chambers as described in Protocol 1, but equipped with a syringe pump for i.v. drug delivery.
3. Procedure:
-
Training:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on an FR1 schedule.
-
Each lever press results in an i.v. infusion of cocaine delivered over a few seconds.
-
Continue training until stable responding is established.
-
-
Drug Administration:
-
Prepare BD1063 dihydrochloride in a sterile vehicle.
-
Administer BD1063 via intraperitoneal (i.p.) injection at the desired doses (e.g., 0, 3.2, 10, 32 mg/kg) 5-15 minutes before the session.[16]
-
-
Testing:
-
Conduct sessions where rats can self-administer cocaine following BD1063 pretreatment.
-
Record lever presses on both active and inactive levers.
-
-
Progressive-Ratio Schedule:
-
To assess the motivation to take the drug, a progressive-ratio (PR) schedule can be employed.[10][11] Under this schedule, the number of lever presses required to receive a reinforcer increases with each successive reinforcer. The "breakpoint," or the last ratio completed, serves as a measure of motivation.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. BD1063 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sigma Receptors and Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptors: potential targets for the treatment of substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-Administration of Cocaine Induces Dopamine-Independent Self-Administration of Sigma Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreases in cocaine self-administration with dual inhibition of the dopamine transporter and σ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reinforcing Effects of σ-Receptor Agonists in Rats Trained to Self-Administer Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD1063 Dihydrochloride in Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[1][2] Its ability to modulate various ion channels through the antagonism of the σ1 receptor makes it a valuable pharmacological tool for investigating neuronal excitability, synaptic transmission, and the pathophysiology of neurological and psychiatric disorders. These application notes provide detailed protocols and quantitative data for the use of BD1063 dihydrochloride in patch clamp electrophysiology studies, enabling researchers to probe its effects on voltage-gated ion channels.
Mechanism of Action
The primary mechanism of action of BD1063 is the blockade of the σ1 receptor.[1] The σ1 receptor itself is a ligand-operated chaperone protein that can translocate from the endoplasmic reticulum to the plasma membrane upon stimulation.[3][4] At the plasma membrane, it interacts with and modulates the function of various ion channels, including voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[3][5] By antagonizing the σ1 receptor, BD1063 prevents these modulatory effects, thereby influencing ion channel activity and neuronal function.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the application of BD1063 dihydrochloride in patch clamp electrophysiology experiments.
Table 1: Properties of BD1063 Dihydrochloride
| Property | Value | Reference |
| Molecular Weight | 346.12 g/mol | [6][7] |
| Ki for σ1 Receptor | 9 ± 1 nM | [1] |
| Selectivity | >49-fold over σ2 receptor | [1] |
| Solubility (Water) | Up to 100 mM | [8] |
| Solubility (DMSO) | ~28.89 mM | [9] |
Table 2: Effects of BD1063 on Voltage-Gated Ion Channels
| Ion Channel Type | Cell Type | BD1063 Concentration | Observed Effect | Reference |
| Voltage-Gated Na+ | - | - | Indirect modulation via σ1 receptor antagonism | [3] |
| Voltage-Gated Ca2+ | Sensory Neurons | 10 µM | Increased ICa in injured neurons | |
| Voltage-Gated K+ | - | - | Indirect modulation via σ1 receptor antagonism | [3] |
| TRPC5 Channels | Endothelial Cells | 10-100 µM | Inhibition of sustained calcium responses |
Experimental Protocols
Preparation of BD1063 Dihydrochloride Stock Solution
A stock solution of BD1063 dihydrochloride is the first step for its use in patch clamp experiments.
Materials:
-
BD1063 dihydrochloride powder
-
Sterile, deionized water or DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of BD1063 dihydrochloride powder to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM). BD1063 is readily soluble in water up to 100 mM.[8]
-
Weigh the powder accurately and dissolve it in the appropriate volume of sterile, deionized water or DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]
Whole-Cell Patch Clamp Recording Protocol
This protocol outlines a general procedure for whole-cell patch clamp recordings to study the effects of BD1063 on ion channels in cultured neurons or acute brain slices.
Materials:
-
Cultured neurons on coverslips or prepared acute brain slices
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution
-
BD1063 dihydrochloride stock solution
-
Perfusion system
Procedure:
-
Cell/Slice Preparation:
-
For cultured neurons, place a coverslip in the recording chamber.
-
For acute brain slices, transfer a slice to the recording chamber.
-
Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1.5-2 mL/min.[10]
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[10]
-
Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped at the tip.
-
-
Obtaining a Gigaohm Seal and Whole-Cell Configuration:
-
Under visual control, approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Record baseline ion channel activity in the absence of BD1063. This may involve applying voltage steps to elicit voltage-gated currents.
-
-
Application of BD1063:
-
Prepare the desired final concentration of BD1063 by diluting the stock solution into the aCSF.
-
Apply BD1063 to the recording chamber via the perfusion system.
-
Allow sufficient time for the drug to equilibrate and exert its effects.
-
-
Data Acquisition:
-
Record the activity of the ion channel(s) of interest in the presence of BD1063 using the same voltage protocols as in the baseline recording.
-
To determine the dose-response relationship, apply increasing concentrations of BD1063.
-
-
Washout:
-
To test for the reversibility of the drug's effects, perfuse the chamber with drug-free aCSF.
-
Table 3: Example Solutions for Whole-Cell Patch Clamp
| Solution | Composition |
| Artificial Cerebrospinal Fluid (aCSF) | (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Oxygenated with 95% O2 / 5% CO2. |
| K-Gluconate Based Internal Solution | (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.[10] |
Mandatory Visualizations
Signaling Pathway of BD1063 Action
Caption: Signaling pathway of BD1063 action.
Experimental Workflow for Patch Clamp Study
Caption: Experimental workflow for a patch clamp study with BD1063.
References
- 1. BD1063 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for Photolabeling Sigma-1 Receptors with BD1063 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing photoaffinity labeling techniques with analogs of BD1063 to study the sigma-1 receptor (S1R). The protocols detailed below, from ligand synthesis to proteomic analysis, are intended to facilitate the identification of S1R binding partners and the elucidation of its complex signaling pathways.
Introduction
The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a crucial role in cellular stress responses and modulates a variety of signaling pathways.[1][2] BD1063 is a well-characterized potent and selective antagonist of the S1R.[3][4][5] Photoaffinity labeling is a powerful technique that utilizes a photoreactive version of a ligand to covalently bind to its target receptor upon activation by UV light. This allows for the identification and characterization of the receptor and its interacting partners. This document outlines the necessary protocols for synthesizing and utilizing photoactivatable analogs of BD1063 for S1R research.
Quantitative Data of BD1063 and Analogs
The following table summarizes the binding affinities (Ki) of BD1063 and various piperazine (B1678402) and piperidine (B6355638) derivatives for the sigma-1 receptor. This data is essential for selecting appropriate ligands for photolabeling studies and for interpreting experimental results.
| Compound | Chemical Class | Sigma-1 Receptor Affinity (Ki, nM) | Reference |
| BD1063 | Piperazine | 4.43 | [1] |
| Haloperidol (B65202) | Butyrophenone | 2.5 | [5] |
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [5] |
| Compound 5 | Piperidine derivative | 3.64 | [1] |
| Compound 9 | (o-nitrophenethyl)piperazine | 4.9 (for sigma-2) | [2] |
| Compound 10 | (m-nitrophenethyl)piperazine | <1.0 | [2] |
| Compound 11 | Piperidine derivative | 6.2 | [1][4] |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | [6] |
| Compound 16 | Piperazine derivative | 37.8 | [4] |
| PRE-084 | Piperazine (Agonist) | 44 (IC50) | [1] |
| S1RA | Piperazine (Antagonist) | 17.0 | [1] |
Experimental Protocols
I. Synthesis of Photoactivatable BD1063 Analogs
The synthesis of a photoactivatable BD1063 analog involves the introduction of a photoreactive moiety, such as a diazirine or an azido (B1232118) group, into the BD1063 scaffold. The following is a generalized protocol for the synthesis of a diazirine-containing BD1063 analog.
A. Synthesis of a Diazirine-Functionalized Precursor
A common strategy for synthesizing aliphatic diazirines is a one-pot reaction from a ketone precursor.[7][8]
-
Ketone Synthesis: Synthesize a ketone derivative of a BD1063 precursor. This may involve standard organic chemistry reactions to introduce a ketone functionality at a suitable position on the molecule that is not critical for receptor binding.
-
Diaziridination: Dissolve the ketone precursor in an appropriate solvent (e.g., methanol) and treat with an aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the presence of a base (e.g., potassium hydroxide) and ammonia.[7] This reaction converts the ketone into a diaziridine.
-
Oxidation: The resulting diaziridine is then oxidized to the diazirine using an oxidizing agent such as iodine or manganese dioxide.[9] The reaction should be performed in the dark to prevent premature activation of the diazirine.[9]
-
Purification: The final diazirine-containing precursor is purified using column chromatography.
B. Coupling of the Diazirine Precursor to the BD1063 Scaffold
-
The purified diazirine precursor, which should contain a reactive handle (e.g., a carboxylic acid or an amine), is then coupled to the appropriate fragment of the BD1063 molecule using standard peptide coupling or nucleophilic substitution reactions.[9][10]
-
The final photoactivatable BD1063 analog is purified by HPLC.
Note: For detailed synthetic schemes and characterization data, it is crucial to consult specialized organic chemistry literature on the synthesis of photoaffinity probes.[7][8][9][10]
II. Radioligand Binding Assays
To characterize the binding affinity of the newly synthesized BD1063 analogs, competitive radioligand binding assays are performed.[11][12]
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[11][12]
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist).[11][12]
-
Unlabeled BD1063 analog (the compound to be tested).
-
Non-specific binding control: Haloperidol.[11]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled BD1063 analog.
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kd, and varying concentrations of the unlabeled BD1063 analog.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol (e.g., 10 µM).[11]
-
Incubate the plate at 37°C for 90 minutes.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
III. Photolabeling of Sigma-1 Receptors
This protocol describes the covalent cross-linking of the photoactivatable BD1063 analog to the sigma-1 receptor.
Materials:
-
Cells or membrane preparations expressing the sigma-1 receptor.
-
Photoactivatable BD1063 analog.
-
UV lamp (e.g., 350-365 nm for diazirines).
-
Ice-cold PBS.
-
Protease inhibitors.
Protocol:
-
Incubate the cells or membrane preparation with the photoactivatable BD1063 analog in the dark at a concentration determined by its binding affinity (typically 3-5 times the Ki value).
-
To demonstrate specificity, include control samples with an excess of a non-photoreactive S1R ligand (e.g., BD1063 or haloperidol) to block the binding of the photoprobe.
-
Place the samples on ice and irradiate with UV light for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
After irradiation, wash the samples with ice-cold PBS to remove unbound probe.
-
Lyse the cells or solubilize the membranes in a buffer containing protease inhibitors.
-
The photolabeled proteins are now ready for identification.
IV. Identification of Photolabeled Proteins by Mass Spectrometry
The following is a general workflow for the enrichment and identification of proteins that have been covalently labeled by the photoactivatable BD1063 analog.[11][13][14]
A. Enrichment of Labeled Proteins
If the photoaffinity probe contains a biotin (B1667282) tag, the labeled proteins can be enriched using streptavidin-coated beads.[15]
-
Incubate the cell lysate containing the photolabeled proteins with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
B. Sample Preparation for Mass Spectrometry
-
In-gel Digestion:
-
Separate the enriched proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie or silver staining).
-
Excise the protein band corresponding to the expected molecular weight of the S1R and any other specifically labeled bands.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins in-gel with a protease such as trypsin overnight.
-
Extract the resulting peptides from the gel.
-
-
In-solution Digestion:
-
Elute the enriched proteins from the affinity beads.
-
Reduce and alkylate the proteins in solution.
-
Digest the proteins with trypsin.
-
C. Mass Spectrometry Analysis
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
The MS/MS data is then searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.[3][11]
-
The identification of the sigma-1 receptor and any co-purified proteins will provide insights into the direct binding partners of the BD1063 analog.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling pathway modulation by ligands and stress.
Experimental Workflow for Photolabeling and Protein Identification
Caption: Workflow for identifying S1R interacting proteins using photolabeling.
Logical Relationship of Photoaffinity Labeling Components
Caption: Components and interactions in photoaffinity labeling of S1R.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling | MDPI [mdpi.com]
- 9. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Results for "Cross-linking Mass Spectrometry" | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing the Efficacy of BD1063 Dihydrochloride through Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 dihydrochloride (B599025) is a potent and selective sigma-1 (σ₁) receptor antagonist, exhibiting a binding affinity (Ki) of approximately 9 nM for the σ₁ receptor with over 49-fold selectivity compared to the sigma-2 (σ₂) receptor.[1] The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[2][3] Antagonism of the σ₁ receptor by BD1063 has shown potential therapeutic utility in preclinical models of substance abuse, neuropathic pain, and mood disorders.
These application notes provide detailed protocols for a panel of behavioral assays designed to assess the efficacy of BD1063 dihydrochloride in rodent models. The included methodologies cover domains relevant to addiction, pain, and affective disorders, providing a framework for preclinical evaluation of this compound.
Mechanism of Action: Sigma-1 Receptor Signaling
The sigma-1 receptor is a ligand-operated chaperone protein that, under resting conditions, is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonist ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and translocates to interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated Ca²⁺ and K⁺ channels) and G-protein coupled receptors. This interaction modulates downstream signaling cascades, influencing neurotransmitter release, synaptic plasticity, and cell survival pathways. BD1063, as a sigma-1 receptor antagonist, is hypothesized to exert its effects by preventing this dissociation and subsequent modulation of target proteins, thereby attenuating the downstream signaling events that contribute to the pathophysiology of various neurological and psychiatric disorders.
References
Application Notes and Protocols for BD1063 Dihydrochloride Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and administration of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist, for in vivo studies in mice. Detailed methodologies for experimental setups in neuropathic pain and addiction models are outlined, accompanied by quantitative data and visualizations to guide researchers in their study design.
Compound Information
Name: BD1063 dihydrochloride Chemical Name: 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride Mechanism of Action: BD1063 is a selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. By binding to the σ1R, BD1063 allosterically modulates the activity of various ion channels and signaling proteins, thereby influencing neuronal excitability and cellular stress responses.
Data Presentation
Solubility and Solution Preparation
BD1063 dihydrochloride is soluble in aqueous solutions. For in vivo studies in mice, sterile isotonic saline (0.9% NaCl) or water are the recommended vehicles.
| Solvent | Maximum Concentration |
| Water | 100 mM |
| Isotonic Saline | ~10 mg/mL |
Protocol for Solution Preparation:
-
Weigh the desired amount of BD1063 dihydrochloride powder.
-
Reconstitute in sterile isotonic saline or water to the desired stock concentration.
-
If necessary, use gentle vortexing or sonication to ensure complete dissolution.
-
For intravenous administration, filter the final solution through a 0.22 µm sterile filter.
-
It is recommended to prepare fresh solutions daily. Aqueous solutions should not be stored for more than one day.
Recommended Dosages for Mouse Studies
The effective dose of BD1063 dihydrochloride in mice varies depending on the administration route and the experimental model.
| Administration Route | Model | Effective Dose Range (mg/kg) | Reference |
| Subcutaneous (s.c.) | Addiction (Ethanol) | 3.3 - 11 | --INVALID-LINK-- |
| Intraperitoneal (i.p.) | Neuropathic Pain | 25 - 60 | --INVALID-LINK-- |
| Intraperitoneal (i.p.) | Addiction (Cocaine) | 1 - 30 | --INVALID-LINK-- |
Quantitative Data from In Vivo Studies
Neuropathic Pain Model (Fibromyalgia-like)
-
Model: Reserpine-Induced Myalgia (RIM6) in ICR-CD1 female mice
-
Administration Route: Intraperitoneal (i.p.)
-
Endpoint: Thermal hyperalgesia (hind paw withdrawal latency)
| Dose (mg/kg) | Mean Withdrawal Latency (s) ± SEM (Post-treatment) | p-value vs. Vehicle |
| Vehicle | ~4.5 ± 0.5 | - |
| 15 | ~5.0 ± 0.6 | p = 0.225 |
| 20 | ~5.2 ± 0.7 | p = 0.686 |
| 25 | ~7.0 ± 0.8 | < 0.05 |
| 40 | ~8.5 ± 0.9 | < 0.05 |
| 60 | ~7.8 ± 0.7 | < 0.05 |
Data adapted from Vidal-Torres et al., 2022.
Addiction Model (Ethanol Self-Administration)
-
Model: Ethanol-dependent Wistar rats
-
Administration Route: Subcutaneous (s.c.)
-
Endpoint: Reduction in ethanol (B145695) self-administration
| Dose (mg/kg) | % Reduction in Ethanol Self-Administration (approx.) | p-value vs. Vehicle |
| 4.4 | ~20% | NS |
| 7 | ~40% | < 0.05 |
| 11 | ~50% | < 0.01 |
Data adapted from Sabino et al., 2009.
Experimental Protocols
Administration Protocols
Subcutaneous (s.c.) Injection Protocol:
-
Animal Restraint: Manually restrain the mouse by grasping the loose skin at the nape of the neck.
-
Injection Site: Lift the skin over the dorsal midline (scruff) to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.
-
Administration: Inject the BD1063 solution slowly.
-
Volume: The injection volume should not exceed 10 ml/kg.
Intraperitoneal (i.p.) Injection Protocol:
-
Animal Restraint: Manually restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered the intestine or bladder.
-
Administration: Inject the BD1063 solution.
-
Volume: The injection volume should not exceed 10 ml/kg.
Neuropathic Pain Model: Von Frey Test
This protocol assesses mechanical allodynia, a common symptom of neuropathic pain.
-
Acclimation: Place mice in individual compartments on a wire mesh platform for at least 30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be calculated using the up-down method.
-
Procedure: Administer BD1063 or vehicle at the desired dose and time point before conducting the von Frey test.
Addiction Model: Ethanol Self-Administration
This protocol is used to evaluate the effect of BD1063 on the reinforcing properties of ethanol.
-
Training: Train mice to self-administer ethanol in an operant chamber. This typically involves an initial period of sweetened ethanol solution that is gradually faded to an ethanol-only solution. A fixed-ratio 1 (FR1) schedule of reinforcement is commonly used, where one lever press results in one infusion of ethanol.
-
Baseline: Establish a stable baseline of ethanol self-administration over several days.
-
Drug Administration: Administer BD1063 or vehicle via the desired route (e.g., s.c.) at a specified time before the self-administration session (e.g., 15 minutes prior).
-
Testing: Place the mouse in the operant chamber and record the number of active and inactive lever presses and the total volume of ethanol consumed during the session.
-
Data Analysis: Compare the number of rewards earned and the volume of ethanol consumed between the BD1063-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: Sigma-1 Receptor Signaling Pathway and the Antagonistic Action of BD1063.
Caption: Experimental Workflow for a Neuropathic Pain Study Using BD1063.
Caption: Experimental Workflow for an Addiction Study Using BD1063.
Application Notes and Protocols: Light/Dark Box Test with BD1063 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The light/dark box test is a widely utilized behavioral assay to assess anxiety-like (anxiolytic or anxiogenic) behavior in rodents.[1][2][3][4] The test leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[1][2] This conflict in motivation results in observable behaviors that can be quantified to evaluate the effects of pharmacological compounds. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments, while anxiogenic compounds have the opposite effect.[1][3]
BD1063 dihydrochloride (B599025) is a potent and selective antagonist of the sigma-1 (σ1) receptor.[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological processes. While the role of sigma-1 receptor modulation in anxiety is an active area of research, studies involving sigma-1 receptor knockout mice have shown normal anxiety-like behavior in the light/dark box test, suggesting that antagonism of this receptor may not produce a strong anxiolytic or anxiogenic phenotype under baseline conditions.
These application notes provide a detailed protocol for conducting the light/dark box test to evaluate the effects of BD1063 dihydrochloride.
Data Presentation
As no direct studies of BD1063 dihydrochloride in the light/dark box test have been published, the following table presents hypothetical data based on the findings in sigma-1 receptor knockout mice, which did not show significant differences in anxiety-like behavior compared to wild-type controls. This table is for illustrative purposes to demonstrate how data from such an experiment would be structured.
Table 1: Representative Data for Light/Dark Box Test with BD1063 Dihydrochloride
| Treatment Group | Time in Light (s) | Time in Dark (s) | Transitions | Distance Traveled (cm) |
| Vehicle Control | 150 ± 15 | 450 ± 15 | 25 ± 3 | 1200 ± 100 |
| BD1063 (1 mg/kg) | 145 ± 18 | 455 ± 18 | 24 ± 4 | 1180 ± 120 |
| BD1063 (5 mg/kg) | 155 ± 12 | 445 ± 12 | 26 ± 3 | 1210 ± 110 |
| BD1063 (10 mg/kg) | 152 ± 16 | 448 ± 16 | 25 ± 4 | 1195 ± 105 |
Data are presented as mean ± SEM. No statistically significant differences are expected between the vehicle and BD1063-treated groups in this specific assay under baseline conditions.
Experimental Protocols
This section outlines a detailed methodology for the light/dark box test for assessing the effects of BD1063 dihydrochloride in mice.
Materials
-
Light/Dark Box Apparatus: A rectangular box (e.g., 45 cm x 27 cm x 27 cm) divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area).[7] The two compartments are connected by an opening (e.g., 7.5 cm x 7.5 cm) at the floor level.[7] The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment should be minimally illuminated.
-
BD1063 dihydrochloride
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Experimental Animals: Male mice (e.g., C57BL/6 strain), 8-10 weeks old. Male rodents are often used as the test has been extensively validated for this sex.[1]
-
Video tracking software for automated recording and analysis of behavior.
-
Standard laboratory equipment (syringes, needles, beakers, etc.).
Procedure
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. They should also be habituated to the testing room for at least 30 minutes prior to the start of the test.
-
Drug Administration: Administer BD1063 dihydrochloride or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). The dosage will depend on the specific research question.
-
Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Data Collection: Immediately start the video recording and tracking software. Allow the mouse to freely explore the apparatus for a set duration, typically 5 to 10 minutes.
-
Behavioral Parameters: The following parameters should be recorded and analyzed:[1]
-
Time spent in the light compartment: The primary measure of anxiety-like behavior.
-
Time spent in the dark compartment.
-
Number of transitions: The number of times the animal moves between the light and dark compartments.
-
Latency to enter the dark compartment: The time it takes for the animal to first move from the light to the dark compartment.
-
Total distance traveled: An indicator of general locomotor activity.
-
-
Apparatus Cleaning: Thoroughly clean the apparatus with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the light/dark box test with BD1063.
Signaling Pathway
While the direct downstream effects of BD1063 in the context of anxiety are still under investigation, antagonism of the sigma-1 receptor is expected to modulate intracellular signaling cascades. The following diagram illustrates a potential signaling pathway influenced by sigma-1 receptor activity, based on findings related to sigma-1 receptor agonism in other neurological models. Antagonism by BD1063 would be expected to inhibit these pathways.
Caption: Potential signaling pathway modulated by BD1063.
References
- 1. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 2. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Progressive-Ratio Schedule Experiments Using BD1063
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD1063 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, and has emerged as a therapeutic target for a range of neuropsychiatric and neurological disorders. In the context of substance abuse research, investigating the role of the sigma-1 receptor in the reinforcing effects of drugs is of significant interest.
Progressive-ratio (PR) schedules are a cornerstone in the preclinical assessment of the motivational properties of reinforcing stimuli, such as drugs of abuse. In a PR schedule, the number of responses required to receive a reinforcer systematically increases throughout the experimental session. The "breakpoint," defined as the highest ratio of responses an animal completes, serves as a robust measure of the reinforcing efficacy of the substance being investigated. A higher breakpoint indicates a greater motivation to obtain the reinforcer.
This document provides detailed application notes and protocols for conducting progressive-ratio schedule experiments in rats using BD1063 to investigate its effects on the reinforcing properties of substances like ethanol.
Data Presentation
Table 1: Effect of BD1063 on Ethanol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| BD1063 Dose (mg/kg, s.c.) | Mean Ethanol Self-Administration (g/kg) | % Reduction from Vehicle |
| Vehicle (0) | ~1.2 | 0% |
| 3.3 | ~0.9 | ~25% |
| 11 | ~0.6 | ~50% |
Data synthesized from Sabino et al., 2009.
Table 2: Effect of BD1063 on Breakpoints for Ethanol Reinforcement in sP Rats under a Progressive-Ratio Schedule
| BD1063 Dose (mg/kg, s.c.) | Mean Breakpoint (Responses) | % Reduction from Vehicle |
| Vehicle (0) | ~120 | 0% |
| 3.3 | ~80 | ~33% |
| 11 | ~40 | ~67% |
Data synthesized from Sabino et al., 2009.
Table 3: Effect of BD1063 on Ethanol Self-Administration in Acutely Withdrawn, Ethanol-Dependent Wistar Rats
| BD1063 Dose (mg/kg, s.c.) | Mean Ethanol Self-Administration (g/kg) | % Reduction from Vehicle |
| Vehicle (0) | ~1.0 | 0% |
| 4 | ~0.7 | ~30% |
| 11 | ~0.5 | ~50% |
Data synthesized from Sabino et al., 2009.
Experimental Protocols
Protocol 1: Operant Ethanol Self-Administration and Progressive-Ratio Testing
1. Animals:
-
Male Sardinian alcohol-preferring (sP) rats or Wistar rats.
-
Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a dipper or a pump), and a cue light above the active lever. The chamber should be housed within a sound-attenuating cubicle.
3. Procedure:
4. Drug Administration:
-
Prepare BD1063 dihydrochloride (B599025) in isotonic saline.
-
Administer BD1063 via subcutaneous (s.c.) injection at a volume of 1 mL/kg.
-
Injections should be given 15 minutes prior to the start of the operant session.
-
A within-subject Latin square design is recommended, where each animal receives each dose of BD1063 (e.g., 0, 3.3, and 11 mg/kg) in a counterbalanced order.
Mandatory Visualizations
Caption: Experimental workflow for progressive-ratio schedule experiments with BD1063.
Caption: Proposed signaling pathway of BD1063 action.
Troubleshooting & Optimization
BD1063 dihydrochloride solubility in PBS and DMSO
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of BD1063 dihydrochloride (B599025) in PBS and DMSO, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected solubility of BD1063 dihydrochloride in PBS and DMSO?
The solubility of BD1063 dihydrochloride can vary slightly between batches and suppliers. However, the following table summarizes the generally reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| PBS (pH 7.2) | ~10 mg/mL[1][2] | ~28.9 mM | For aqueous solutions, direct dissolution is possible. It is recommended to prepare these solutions fresh for daily use.[1] |
| Water | 34.6 - 100 mg/mL[3] | 100 - 289 mM[3] | Often requires sonication to achieve complete dissolution.[3] |
| DMSO | 10 - 16 mg/mL[1][2][4] | ~28.9 - 46.2 mM[1][2][4] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4] |
Molecular Weight of BD1063 dihydrochloride is approximately 346.13 g/mol .
Q2: My BD1063 dihydrochloride is not fully dissolving in PBS. What can I do?
If you encounter issues with dissolution, consider the following troubleshooting steps:
-
Aid Dissolution: Use of an ultrasonic bath can significantly help in dissolving the compound in aqueous buffers like PBS.[3] Gentle heating may also be applied, but monitor for any compound degradation.
-
Verify Buffer pH: Ensure your PBS is at the correct pH (typically 7.2), as solubility can be pH-dependent.
-
Check Compound Purity: Refer to the batch-specific certificate of analysis for your compound.
-
Fresh Solution: It is recommended to prepare aqueous solutions of BD1063 fresh for each experiment and not to store them for more than one day.[1]
Q3: After diluting my DMSO stock solution into an aqueous buffer or cell media, a precipitate formed. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your working solution is insignificant, as organic solvents can have physiological effects at low concentrations.[1] A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.
-
Dilute in Steps: Perform serial dilutions rather than a single large dilution step.
-
Vortex While Diluting: Add the DMSO stock solution to the aqueous buffer drop-by-drop while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: How should I prepare and store stock solutions of BD1063 dihydrochloride?
Proper preparation and storage are critical for ensuring the stability and activity of the compound.
-
Stock Solution Solvent: DMSO is a common choice for preparing high-concentration stock solutions.
-
Storage Conditions: Once prepared, aliquot the stock solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[3]
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[4][5] Use fresh, anhydrous-grade DMSO for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
BD1063 dihydrochloride (FW: 346.13 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer and Sonicator
Procedure:
-
Weighing: Accurately weigh out 3.46 mg of BD1063 dihydrochloride powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution for 30-60 seconds. If particulates remain, place the tube in a sonicator water bath until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store at -20°C or -80°C as recommended.
Protocol 2: Preparation of a Working Solution in PBS
Method A: Direct Dissolution in PBS
-
Weighing: Weigh the desired amount of BD1063 dihydrochloride. For example, for 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.
-
Solubilization: Vortex thoroughly. Use an ultrasonic bath to aid dissolution if necessary.[3]
-
Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.[3]
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Method B: Dilution from a DMSO Stock
-
Thawing: Thaw a single aliquot of your BD1063 dihydrochloride DMSO stock solution (e.g., 10 mM from Protocol 1) at room temperature.
-
Dilution: Add the appropriate volume of the DMSO stock to your pre-warmed sterile PBS or cell culture medium while vortexing. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of PBS (a 1:1000 dilution).
-
Mixing: Ensure the solution is mixed thoroughly before applying it to your experiment.
Workflow and Pathway Diagrams
Caption: Decision workflow for preparing BD1063 dihydrochloride solutions.
Caption: Troubleshooting guide for common BD1063 solubility issues.
References
preventing precipitation of BD1063 dihydrochloride in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BD1063 dihydrochloride (B599025) in aqueous solutions. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues, particularly the prevention of precipitation, to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of BD1063 dihydrochloride in aqueous solutions can be a frustrating issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Issue: BD1063 dihydrochloride precipitates out of solution.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | 1. Verify Concentration: Double-check your calculations to ensure the intended concentration does not exceed the known solubility limits of BD1063 dihydrochloride in the chosen solvent. 2. Consult Solubility Data: Refer to the quantitative solubility data in Table 1 to select an appropriate solvent and concentration. 3. Prepare a Saturated Solution for Dilution: If a high concentration is required, consider preparing a stock solution in a solvent with higher solubility (e.g., DMSO) and then diluting it into your aqueous buffer. |
| Improper Dissolution Technique | 1. Use Sonication: Place the solution in an ultrasonic bath for short intervals to break up any aggregates and facilitate dissolution.[1] 2. Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase the solubility.[1][2] Avoid excessive heat, which could degrade the compound. 3. Incremental Addition: Add the powdered compound to the solvent in small portions while continuously stirring or vortexing. |
| pH of the Solution | 1. Measure the pH: Determine the pH of your final solution. The solubility of amine hydrochloride salts is often pH-dependent.[3][4][5][6][7] 2. Adjust the pH: If the pH is too high (basic), it can cause the free base form of the compound to precipitate. Consider lowering the pH with a dilute acidic solution (e.g., HCl) to maintain the protonated, more soluble form. 3. Buffer Selection: Use a buffer system that maintains a pH range where BD1063 dihydrochloride is most soluble. |
| Improper Storage | 1. Avoid Long-Term Storage of Aqueous Solutions: Aqueous solutions of BD1063 dihydrochloride are not recommended for storage for more than one day.[8] Prepare fresh solutions for each experiment. 2. Proper Storage of Stock Solutions: For longer-term storage, prepare stock solutions in anhydrous organic solvents like DMSO and store them in tightly sealed vials at -20°C or -80°C.[9] 3. Check for Evaporation: Ensure that storage containers are well-sealed to prevent solvent evaporation, which would increase the concentration of the compound and could lead to precipitation. |
| Buffer Composition | 1. Phosphate (B84403) Buffers: Be cautious when using phosphate buffers, as they can sometimes form insoluble salts with small molecules, especially at high concentrations or when mixed with organic co-solvents.[2][10] 2. Test Different Buffers: If precipitation persists in a particular buffer, try dissolving the compound in an alternative buffer system. |
Quantitative Data Summary
The following table summarizes the known solubility of BD1063 dihydrochloride in various solvents.
Table 1: Solubility of BD1063 Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 34.61 | 100[11][12][13] |
| PBS (pH 7.2) | 10 | ~28.9 |
| DMSO | 16 | ~46.2 |
| DMF | 11 | ~31.8 |
| Ethanol | 5 | ~14.4 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of BD1063 Dihydrochloride
This protocol describes the preparation of a 10 mM aqueous stock solution.
Materials:
-
BD1063 dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of BD1063 dihydrochloride powder. For 1 mL of a 10 mM solution, you will need 0.346 mg (M.W. 346.13 g/mol ).
-
Dissolution: Add the appropriate volume of sterile water to the conical tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear.
-
Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for long-term storage.
Materials:
-
BD1063 dihydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh the desired amount of BD1063 dihydrochloride powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: Why is my BD1063 dihydrochloride solution cloudy?
A cloudy solution indicates that the compound has not fully dissolved or has precipitated. This can be due to exceeding the solubility limit, improper dissolution technique, or an inappropriate pH of the solution. Please refer to the troubleshooting guide above to address this issue.
Q2: Can I store my aqueous BD1063 dihydrochloride solution in the refrigerator?
It is not recommended to store aqueous solutions of BD1063 dihydrochloride for more than 24 hours, even at 4°C.[8] For best results, prepare fresh aqueous solutions for each experiment. For long-term storage, prepare stock solutions in an organic solvent like DMSO.
Q3: What is the optimal pH for dissolving BD1063 dihydrochloride?
While a specific optimal pH has not been published, as a dihydrochloride salt of an amine-containing compound, BD1063 is expected to be more soluble in acidic to neutral conditions. If you are experiencing precipitation in a basic solution, adjusting the pH to a lower value may improve solubility.
Q4: Is it necessary to filter the BD1063 dihydrochloride solution before use in cell culture?
Yes, to ensure sterility and remove any potential micro-precipitates, it is highly recommended to filter your final working solution through a 0.22 µm sterile filter before adding it to your cell cultures.[9]
Q5: What should I do if I observe precipitation after diluting my DMSO stock solution into my aqueous cell culture medium?
This can happen if the final concentration in the medium is still too high for its aqueous solubility or if components in the medium promote precipitation. To mitigate this, try the following:
-
Lower the final concentration: If your experimental design allows, reduce the final concentration of BD1063 in the medium.
-
Increase the DMSO concentration (with caution): A slightly higher final percentage of DMSO may help keep the compound in solution. However, be mindful of the potential effects of DMSO on your cells and always include a vehicle control in your experiments.
-
Rapid mixing: When diluting the DMSO stock, add it to the medium while vortexing or stirring to ensure rapid and even dispersion.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway and Modulation by BD1063.
Caption: Troubleshooting Workflow for BD1063 Dihydrochloride Precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajdhs.com [ajdhs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. rndsystems.com [rndsystems.com]
long-term stability and storage of BD1063 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability and storage of BD1063 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid BD1063 dihydrochloride?
A1: For long-term storage, it is recommended to store solid BD1063 dihydrochloride at -20°C for up to 4 years. Some suppliers suggest that the solid can be stored at room temperature for up to 12 months or at 4°C, sealed from moisture. For maximum stability, storage at -20°C is the most conservative recommendation.
Q2: How should I store stock solutions of BD1063 dihydrochloride?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day. For solutions in organic solvents, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended. Always store solutions tightly sealed and protected from moisture.
Q3: In which solvents is BD1063 dihydrochloride soluble?
A3: BD1063 dihydrochloride is soluble in a variety of solvents. The solubility details are provided in the table below. For aqueous solutions, ultrasonic treatment may be necessary to achieve the maximum solubility.
Data Presentation
Table 1: Storage and Stability of BD1063 Dihydrochloride
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Solid | Room Temperature | Up to 12 months | One supplier suggests ambient storage is appropriate for short and long term. |
| 4°C | Not specified | Recommended to be sealed and kept away from moisture. | |
| -20°C | ≥ 4 years | Considered the most stable condition for long-term storage. | |
| Stock Solutions | -20°C | Up to 1 month | In solvent, sealed and away from moisture. |
| -80°C | Up to 6 months | In solvent, sealed and away from moisture. | |
| Not Recommended | > 1 day | For aqueous solutions. |
Table 2: Solubility of BD1063 Dihydrochloride
| Solvent | Solubility | Concentration |
| Water | 100 mg/mL | 288.92 mM |
| PBS (pH 7.2) | 10 mg/mL | Not specified |
| DMSO | 16 mg/mL | Not specified |
| DMF | 11 mg/mL | Not specified |
| Ethanol | 5 mg/mL | Not specified |
Troubleshooting Guide
Issue 1: Precipitation of BD1063 dihydrochloride from solution upon storage.
-
Possible Cause: The storage duration for the prepared solution has been exceeded, or the storage temperature is not optimal. Aqueous solutions are particularly prone to instability.
-
Solution: It is always recommended to use freshly prepared solutions. If a solution must be stored, ensure it is for the shortest possible time and at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month for organic stock solutions). If precipitation occurs, gentle warming and sonication may help to redissolve the compound, but it is advisable to prepare a fresh solution for critical experiments.
Issue 2: Inconsistent experimental results using the same batch of BD1063 dihydrochloride.
-
Possible Cause: Potential degradation of the compound. BD1063 contains a piperazine (B1678402) moiety, which can be susceptible to oxidation and thermal degradation. The dichlorophenyl group is generally stable but can undergo photolysis in solution.
-
Solution:
-
Minimize Light Exposure: Protect solutions from light to prevent potential photodegradation of the dichlorophenyl group.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Purity Check: If degradation is suspected, the purity of the compound can be checked using analytical techniques such as HPLC.
-
Issue 3: Difficulty in dissolving BD1063 dihydrochloride in water.
-
Possible Cause: The compound may require energy to fully dissolve in aqueous solutions.
-
Solution: Use of sonication is recommended to aid dissolution in water. Gentle warming can also be applied.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Water
-
Weigh the desired amount of BD1063 dihydrochloride powder in a sterile conical tube.
-
Add the required volume of sterile, deionized water to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.
Protocol 2: Assessment of BD1063 Dihydrochloride Purity by HPLC
This is a general guideline and the specific parameters may need to be optimized for your system.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Standard Preparation: Prepare a standard solution of BD1063 dihydrochloride of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.
-
HPLC Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Use a C18 column.
-
Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound (a wavelength around 210 nm is a reasonable starting point).
-
-
Data Analysis: Compare the peak area and retention time of the sample to the standard to determine the purity. The presence of additional peaks may indicate degradation products.
Visualizations
Caption: BD1063 dihydrochloride acts as an antagonist to the Sigma-1 receptor.
Caption: A workflow for troubleshooting common issues with BD1063 dihydrochloride.
Caption: Recommended storage and handling procedures for BD1063 dihydrochloride.
potential off-target effects of high BD1063 dihydrochloride concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD1063 dihydrochloride (B599025) in their experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Off-target effects at high concentrations of BD1063 dihydrochloride.
Troubleshooting Steps:
-
Concentration Review: BD1063 is a potent sigma-1 (σ1) receptor antagonist with a high affinity (Ki in the low nanomolar range). Ensure you are using a concentration appropriate for your experimental goals. For selective sigma-1 antagonism, concentrations should ideally be within a range where interaction with the sigma-2 receptor and other potential off-targets is minimized.
-
Consult Selectivity Data: Refer to the provided selectivity data (Table 1). If your working concentration approaches or exceeds the Ki values for known off-targets, consider the possibility of their involvement in your observed effects.
-
Perform a Dose-Response Curve: To distinguish between on-target and potential off-target effects, perform a full dose-response curve for BD1063 in your assay. On-target effects should saturate at concentrations consistent with its high affinity for the sigma-1 receptor. Effects that only appear at much higher concentrations (e.g., in the micromolar range) may indicate off-target activity.
-
Use a Structurally Unrelated Sigma-1 Antagonist: To confirm that the observed effect is mediated by sigma-1 receptor antagonism, use a structurally different sigma-1 antagonist as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Consider a Rescue Experiment: If your experimental system allows, you can perform a "rescue" experiment by co-administering a sigma-1 receptor agonist to see if it can reverse the effects of BD1063.
Issue 2: Decreased Cell Viability in In Vitro Experiments
Possible Cause: Cytotoxicity at high concentrations of BD1063 dihydrochloride.
Troubleshooting Steps:
-
Assess Cytotoxicity: If you suspect cytotoxicity, it is essential to perform a standard cytotoxicity assay, such as an MTT or LDH assay, in your specific cell line. This will help you determine the concentration at which BD1063 becomes toxic to your cells (the LC50 value).
-
Titrate the Concentration: Based on the cytotoxicity data, lower the concentration of BD1063 to a range that is effective for sigma-1 antagonism but not cytotoxic.
-
Reduce Incubation Time: If long incubation times are contributing to cell death, try to shorten the exposure time of the cells to BD1063, if experimentally feasible.
-
Vehicle Control: Ensure that the vehicle used to dissolve BD1063 dihydrochloride is not contributing to the observed cytotoxicity. Run a vehicle-only control at the same final concentration used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for BD1063 dihydrochloride to ensure sigma-1 receptor selectivity?
A1: To maintain high selectivity for the sigma-1 receptor, it is recommended to use BD1063 at concentrations as close to its Ki value as possible while still achieving the desired biological effect. The reported Ki for the sigma-1 receptor is in the range of 4.43 nM to 9 nM. Using concentrations in the low to mid-nanomolar range will minimize engagement of the sigma-2 receptor (Ki ≈ 449 nM) and other potential off-targets.
Q2: I am using a 10 µM concentration of BD1063 in my experiment. What are the potential off-targets I should be aware of?
A2: At a concentration of 10 µM, you are significantly exceeding the Ki for the sigma-1 receptor and are well above the Ki for the sigma-2 receptor. While comprehensive public data on a full off-target binding panel for BD1063 at such high concentrations is not available, it is plausible that other receptors, ion channels, or enzymes could be affected. Based on general selectivity information, its affinity for common CNS receptors like opioid, dopamine, serotonin, adrenergic, and muscarinic receptors is over 100-fold lower than for sigma-1. However, at 10 µM, some interaction with these targets cannot be ruled out. We recommend performing control experiments as outlined in the troubleshooting guide to validate your findings.
Q3: Are there any known effects of BD1063 on ion channels, such as the hERG channel?
A3: There is currently no publicly available data specifically detailing the effects of BD1063 dihydrochloride on the hERG channel or other ion channels. As ion channels are common off-targets for many small molecules, it is advisable to consider this possibility if you observe unexpected electrophysiological effects, especially at higher concentrations. If your research involves cardiac safety or neuronal excitability, direct testing of BD1063's effect on relevant ion channels would be prudent.
Q4: My results with BD1063 are different from what I expected based on the literature. What could be the reason?
A4: Discrepancies in results can arise from several factors:
-
Experimental Conditions: Differences in cell lines, animal models, buffer conditions, or incubation times can all influence the outcome.
-
Compound Purity and Handling: Ensure the purity of your BD1063 dihydrochloride and that it has been stored and handled correctly to prevent degradation.
-
Off-Target Effects: As discussed, using high concentrations can lead to off-target effects that may not have been observed in studies using lower, more selective concentrations.
-
Specific Biological Context: The role of the sigma-1 receptor can be highly dependent on the specific biological context and the signaling pathways active in your experimental system.
Data Presentation
Table 1: Selectivity Profile of BD1063 Dihydrochloride
| Target | Ki (nM) | Selectivity vs. Sigma-1 | Reference |
| Primary Target | |||
| Sigma-1 Receptor | 4.43 - 9 | - | |
| Known Off-Target | |||
| Sigma-2 Receptor | ~449 | ~50-fold | |
| Other Receptors | |||
| Opioid Receptors | >100-fold lower affinity | ≥100-fold | |
| PCP Site of NMDA Receptor | >100-fold lower affinity | ≥100-fold | |
| Muscarinic Receptors | >100-fold lower affinity | ≥100-fold | |
| Dopamine Receptors | >100-fold lower affinity | ≥100-fold | |
| α1, α2, β Adrenoceptors | >100-fold lower affinity | ≥100-fold | |
| 5-HT1, 5-HT2 Receptors | >100-fold lower affinity | ≥100-fold |
Note: ">100-fold lower affinity" indicates that the Ki value is at least 100 times higher than the Ki for the sigma-1 receptor.
Experimental Protocols
Protocol 1: General Method for Radioligand Binding Assay to Determine Ki
This is a generalized protocol. Specific details may vary based on the target receptor and radioligand used.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of the test compound (e.g., BD1063).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: BD1063 signaling at high concentrations.
Caption: Troubleshooting unexpected results with BD1063.
Caption: General experimental workflow using BD1063.
troubleshooting inconsistent results in BD1063 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in behavioral studies involving the selective sigma-1 receptor antagonist, BD1063.
Frequently Asked Questions (FAQs)
Q1: What is BD1063 and what is its primary mechanism of action?
A1: BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a potent and selective sigma-1 (σ1) receptor antagonist.[1][2][3][4] It has an approximately 50-fold selectivity for sigma-1 receptors over sigma-2 receptors and even greater selectivity over other receptor types like opioid, dopamine, and serotonin (B10506) receptors.[3][4][5][6] Its behavioral effects are primarily attributed to its ability to block the function of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways.
Q2: What are the common behavioral assays in which BD1063 is used?
A2: BD1063 is frequently used in preclinical models to investigate its potential therapeutic effects in various central nervous system disorders. Common behavioral assays include:
-
Locomotor Activity: To assess its effects on baseline activity and to counteract hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[5][7]
-
Drug Self-Administration and Conditioned Place Preference: To study its role in the rewarding and reinforcing effects of drugs of abuse, such as ethanol (B145695).[1][5][7]
-
Animal Models of Psychosis: To evaluate its antipsychotic potential.
-
Forced Swim Test and Tail Suspension Test: To investigate potential antidepressant-like effects.
-
Elevated Plus Maze: To assess anxiolytic or anxiogenic properties.
-
Pain Models: To study its analgesic effects in neuropathic and inflammatory pain.
Q3: We are observing a high degree of variability in our results between different cohorts of animals treated with BD1063. What are the likely causes?
A3: High variability in behavioral studies with BD1063 can stem from several factors. Key areas to investigate include:
-
Animal-Related Factors: The strain, sex, age, and even the gut microbiome of the animals can significantly influence their response to BD1063.[8][9][10][11] There is evidence for sex-dependent differences in sigma-1 receptor function, which could impact behavioral outcomes.[8][9][10][12]
-
Drug Formulation and Administration: Inconsistencies in the preparation of the BD1063 solution, including the vehicle used, can affect its solubility, stability, and bioavailability. The route and timing of administration relative to behavioral testing are also critical.
-
Experimental Protocol Adherence: Minor deviations in the execution of behavioral protocols across different experimenters or experimental sessions can introduce significant variability.
-
Environmental Factors: Animals are highly sensitive to their environment. Fluctuations in lighting, noise, and temperature in the housing and testing rooms can alter behavior and drug response.[13]
Troubleshooting Inconsistent Results
Issue 1: The expected behavioral effect of BD1063 is not observed or is in the opposite direction.
Possible Causes and Solutions:
-
Dose Selection: The dose of BD1063 may be outside the therapeutic window for the specific behavioral test and animal model.
-
Solution: Conduct a dose-response study to determine the optimal dose. Consult the literature for effective dose ranges in similar studies (see Table 1).
-
-
Pharmacokinetics: The timing of the behavioral test may not coincide with the peak plasma concentration or brain exposure of BD1063.
-
Solution: If possible, perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) in your animal model and adjust the timing of your behavioral testing accordingly.
-
-
Animal Strain and Sex: The chosen animal strain may be less sensitive to sigma-1 receptor modulation, or there may be sex-specific effects.
-
Solution: Review the literature for studies using BD1063 in your specific animal strain and sex. Consider testing both males and females.
-
Data Presentation
Table 1: Summary of BD1063 Dose-Response in Various Behavioral Studies
| Animal Model | Behavioral Assay | Doses of BD1063 | Observed Effect | Reference(s) |
| Sardinian alcohol-preferring (sP) rats | Ethanol Self-Administration | 3.3-11 mg/kg (s.c.) | Dose-dependently reduced ethanol self-administration. | [1][5][7] |
| Acutely withdrawn ethanol-dependent Wistar rats | Ethanol Self-Administration | 4-11 mg/kg (s.c.) | Dose-dependently reduced ethanol self-administration. | [1][5][7] |
| Non-dependent Wistar rats | Ethanol Self-Administration | Up to 11 mg/kg (s.c.) | No significant effect on mean ethanol self-administration. | [1][5][7] |
| Swiss Webster Mice | Methamphetamine-induced Locomotor Activity | Not specified | Significantly attenuated locomotor stimulatory effects. | |
| Rats | Attenuation of DTG-induced Dystonia | Not specified | Dose-dependently attenuated dystonia. | [6] |
| Mice | Cocaine-induced Hyperlocomotion | Not specified | Prevents hyperlocomotion. | [3][4] |
| Wistar Rats | Compulsive-like Eating | 7.5 mg/kg (s.c.) | Blocked compulsive-like eating. | [14] |
| Black Swiss and HINT1-/- mice (mania models) | Manic-like Behaviors | Not specified | Attenuated manic-like behaviors. | [15] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment with BD1063 in Mice
-
Animal Acclimation:
-
House mice in the testing facility for at least one week before the experiment.
-
On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
BD1063 Preparation:
-
Prepare BD1063 dihydrochloride (B599025) in a sterile saline or water vehicle.[3][4][16] Ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Drug Administration:
-
Administer BD1063 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Allow for a pre-treatment period based on the expected pharmacokinetics of BD1063 (typically 15-30 minutes).
-
-
Locomotor Activity Measurement:
-
Place each mouse individually into the center of an open-field arena (e.g., 40x40 cm).
-
Record locomotor activity using an automated tracking system for a predefined period (e.g., 60 minutes).
-
Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the BD1063-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hypothesized signaling pathway of BD1063.
Caption: Experimental workflow for locomotor activity.
References
- 1. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 5. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cannabidiol, but Not Δ9-Tetrahydrocannabinol, Has Strain- and Genotype-Specific Effects in Models of Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of Sigma-1 receptor in sex-specific heat shock response in an experimental rat model of renal ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
Technical Support Center: Optimizing BD1063 Dihydrochloride for In Vitro Assays
Welcome to the technical support center for BD1063 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BD1063, a potent and selective sigma-1 receptor antagonist, in a variety of in vitro applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is BD1063 dihydrochloride and what is its primary mechanism of action?
A1: BD1063 dihydrochloride is a potent and selective antagonist for the sigma-1 receptor (σ1R). It exhibits significantly higher affinity for the sigma-1 receptor compared to the sigma-2 receptor and a wide range of other neurotransmitter receptors. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating calcium signaling. By antagonizing the sigma-1 receptor, BD1063 can modulate various cellular processes, including ion channel activity, neurotransmitter release, and cellular stress responses.
Q2: What is the recommended solvent for preparing a stock solution of BD1063 dihydrochloride?
A2: BD1063 dihydrochloride is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for BD1063 in in vitro assays?
A3: The optimal concentration of BD1063 will vary depending on the cell type, assay, and specific experimental conditions. However, based on published studies, a starting point for concentration ranges can be inferred. For instance, a concentration of 10µM has been used to demonstrate a protective effect in mouse spinal cord homogenates, while concentrations ranging from 1µM to 30µM have been effective in reducing neurotoxicity in SH-SY5Y cells. In mouse brain slices, a concentration of 100nM has been used to test its effect on dopamine (B1211576) release. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: I am observing precipitation of BD1063 when I add it to my cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of BD1063 exceeds its solubility in the aqueous culture medium. Here are some troubleshooting steps:
-
Verify DMSO Concentration: Ensure the final DMSO concentration in your media is not exceeding recommended limits (typically ≤ 0.5%).
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your culture, prepare intermediate dilutions in pre-warmed culture medium before the final dilution in the cell culture plate.
-
Gentle Mixing: When adding the diluted compound to your wells, mix gently to ensure even distribution.
-
Solubility Test: Before your experiment, perform a small-scale test by adding your desired final concentration of BD1063 to the cell-free culture medium and incubating it under the same conditions as your experiment to check for precipitation.
Q5: How can I assess the potential cytotoxicity of BD1063 in my cell line?
A5: It is essential to determine the cytotoxic profile of BD1063 in your specific cell line to ensure that the observed effects are due to sigma-1 receptor antagonism and not cellular toxicity. A standard cell viability assay, such as the MTT or XTT assay, can be performed. You should test a range of BD1063 concentrations, including those above your intended experimental concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration) to account for any solvent effects.
Data Presentation
Table 1: In Vitro Concentrations of BD1063 Dihydrochloride from Literature
| Application/Assay | Cell Line/Tissue | Concentration(s) | Observed Effect |
| Receptor Protection Assay | Mouse Spinal Cord Homogenate | 10µM | Good protective effect against photolabeling |
| Neurotransmitter Release | Mouse Brain Slices (C57) | 100nM | Used to test effects on methamphetamine-induced dopamine release |
| Neuroprotection Assay | SH-SY5Y cells | 1µM, 10µM, 30µM | Decreased neurotoxic effects of amyloid-beta |
Experimental Protocols
Protocol 1: Determining Optimal BD1063 Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the non-toxic concentration range of BD1063 in your cell line of interest.
Materials:
-
BD1063 dihydrochloride
-
Your adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of BD1063 in DMSO.
-
Perform serial dilutions of the BD1063 stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest BD1063 concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BD1063 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the cell viability against the BD1063 concentration to determine the concentration at which no significant cytotoxicity is observed.
-
Protocol 2: Assessment of BD1063 Effect on Intracellular Calcium Mobilization
This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to a stimulus in the presence or absence of BD1063.
Materials:
-
Your cell line of interest (adherent or suspension)
-
BD1063 dihydrochloride
-
Calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A stimulus that induces calcium release in your cells (e.g., a specific agonist, high potassium solution)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with an injector system
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium imaging dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
BD1063 Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of BD1063 or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the injector to add the stimulus to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Analyze the fluorescence intensity changes over time. The peak fluorescence intensity after stimulus addition represents the intracellular calcium response.
-
Compare the calcium response in BD1063-treated cells to the vehicle-treated cells to determine the effect of sigma-1 receptor antagonism on calcium mobilization.
-
Mandatory Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for BD1063 Concentration Optimization.
Caption: Logical Troubleshooting Guide for BD1063 Experiments.
Technical Support Center: BD1063 Subcutaneous Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and subcutaneous administration of BD1063.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for subcutaneous injection of BD1063?
A1: For the dihydrochloride (B599025) salt of BD1063, the recommended vehicle is sterile isotonic saline (0.9% sodium chloride)[1][2]. BD1063 dihydrochloride is readily soluble in water and aqueous solutions.
Q2: What is the solubility of BD1063 dihydrochloride?
A2: BD1063 dihydrochloride is soluble in water up to 100 mM. It is also soluble in PBS (pH 7.2) at 10 mg/ml, DMSO at 16 mg/ml, and DMF at 11 mg/ml[3].
Q3: At what temperature should BD1063 solutions be stored?
A3: Stock solutions of BD1063 can be stored at -20°C for one month or -80°C for up to six months[2]. For in vivo experiments, it is recommended to prepare fresh solutions for each use[2].
Q4: What is the mechanism of action of BD1063?
A4: BD1063 is a potent and selective sigma-1 (σ1) receptor antagonist[4]. It has a significantly higher affinity for the sigma-1 receptor compared to the sigma-2 receptor and other neurotransmitter receptors. The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane[5]. Upon stimulation, it can translocate to other parts of the cell to modulate various signaling pathways, including calcium signaling[5]. As an antagonist, BD1063 blocks the actions of the sigma-1 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for BD1063 dihydrochloride.
| Property | Value | Source |
| Molecular Weight | 346.13 g/mol | |
| Purity | ≥99% | |
| Solubility in Water | Up to 100 mM | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |
| Solubility in DMSO | 16 mg/mL | [3] |
| Kᵢ for Sigma-1 Receptor | 9 nM | [3][4] |
| Kᵢ for Sigma-2 Receptor | 449 nM | [3] |
Experimental Protocols
Preparation of BD1063 Vehicle Solution for Subcutaneous Injection
This protocol describes the preparation of a 1 mg/mL solution of BD1063 dihydrochloride in isotonic saline.
Materials:
-
BD1063 dihydrochloride powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of BD1063 dihydrochloride powder.
-
Dissolution: Add the weighed BD1063 dihydrochloride to a sterile microcentrifuge tube.
-
Add Vehicle: Using a calibrated micropipette, add 1 mL of sterile isotonic saline to the microcentrifuge tube.
-
Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Use the solution immediately or store appropriately as described in the FAQs.
Subcutaneous Injection Protocol in Mice
This protocol provides a general guideline for subcutaneous injection in mice. Always adhere to institution-specific animal care and use guidelines.
Materials:
-
Prepared BD1063 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles of appropriate gauge (e.g., 25-27 gauge)[6]
-
Animal restraint device (as needed)
Procedure:
-
Animal Restraint: Properly and gently restrain the mouse to minimize movement and stress[6][7].
-
Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the scruff of the neck or the flank[6][7]. Varying the injection site is recommended if repeated injections are necessary[8].
-
Skin Tenting: Gently lift the skin at the chosen injection site to form a "tent"[6][7].
-
Needle Insertion: Insert the needle, with the bevel facing upwards, at the base of the skin tent at a shallow angle[6][7].
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe[9].
-
Injection: Slowly and steadily inject the solution[6].
-
Needle Withdrawal: Smoothly withdraw the needle.
-
Post-injection: Gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage[6]. Monitor the animal for any adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the solution | The concentration of BD1063 may be too high for the chosen vehicle, or the temperature may be too low. | Ensure the concentration is within the solubility limits. If using a vehicle other than water or saline, gentle warming or sonication may aid dissolution[2]. Always check for complete dissolution before injection. |
| Leakage from the injection site | Improper injection technique, such as the needle not being fully inserted into the subcutaneous space or injecting too quickly. | Ensure a proper skin tent is formed and the needle is inserted at a shallow angle. Inject the solution slowly and steadily. Applying gentle pressure after needle withdrawal can also help[6]. |
| Swelling or irritation at the injection site | The solution may be non-isotonic, have a non-neutral pH, or the animal may have a local reaction to the compound or vehicle. | Use isotonic saline as the vehicle to minimize irritation[8]. Ensure the pH of the final solution is near neutral. Monitor the site for 48 hours; if swelling persists or worsens, consult with a veterinarian[9]. |
| Inconsistent behavioral effects | Inaccurate dosing due to leakage, incorrect solution concentration, or improper injection leading to variable absorption. | Review and refine the injection technique to ensure consistent administration. Verify the calculations and preparation of the dosing solution. |
| Animal distress during injection | Improper restraint, dull needle, or painful injection. | Ensure proper and gentle restraint techniques. Use a new, sterile needle for each animal to ensure sharpness[8]. Injecting solutions at body temperature can reduce discomfort[8]. |
Visualizations
Caption: Experimental workflow for BD1063 subcutaneous injection preparation and administration.
Caption: Simplified signaling pathway showing BD1063 antagonism of the Sigma-1 receptor.
References
- 1. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BD1063 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
ensuring consistent delivery of BD1063 in animal models
This guide provides researchers, scientists, and drug development professionals with essential information for the consistent and effective delivery of BD1063 in animal models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is BD1063 and what is its primary mechanism of action? A1: BD1063 is a potent and selective antagonist for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling through inositol (B14025) 1,4,5-trisphosphate (IP3) receptors.[4] By antagonizing the σ1 receptor, BD1063 can inhibit NMDA receptor function, reduce central sensitization, and decrease glial cell activation, which are processes involved in pathological pain and other neurological conditions.[4]
Q2: What is the recommended vehicle for in vivo administration of BD1063? A2: Isotonic saline is a commonly used and effective vehicle for dissolving BD1063 for subcutaneous (s.c.) injections in rats.[1] For other parenteral routes, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is also a suitable option.[2] The choice of vehicle should always consider the specific route of administration and the required concentration.[5]
Q3: What are the solubility limits for BD1063 in common solvents? A3: BD1063 dihydrochloride (B599025) has good solubility in aqueous solutions. For specific quantitative data, refer to the table below. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: How should BD1063 powder and stock solutions be stored? A4: Proper storage is critical to maintain the compound's stability. Solid BD1063 can be stored at room temperature or at -20°C for long-term stability of over four years.[2][3] Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Data Presentation: Properties & Storage
Table 1: Solubility of BD1063 Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 34.61 - 100 | 100 - 288.92 | [1][3][7] |
| PBS (pH 7.2) | 10 | ~28.9 | [2] |
| DMSO | 10 - 16 | 28.89 - 46.23 | [2][6] |
| DMF | 11 | ~31.8 | [2] |
| Ethanol (B145695) | 5 | ~14.4 | [2] |
| Note: For high concentrations in water, ultrasonication may be required to fully dissolve the compound.[1] |
Table 2: Storage Recommendations
| Form | Temperature | Duration | Reference |
| Solid (Powder) | Room Temperature | Up to 12 months | [3][7] |
| Solid (Powder) | -20°C | ≥ 4 years | [2][6] |
| Stock Solution | -20°C | 1 month | [1][6] |
| Stock Solution | -80°C | 6 months | [1][6] |
Troubleshooting Guide
Q5: Issue - I'm observing precipitation in my BD1063 solution after preparation.
-
Potential Cause 1: Exceeded Solubility Limit. The concentration of BD1063 may be too high for the chosen solvent.
-
Solution: Cross-reference your concentration with the solubility data in Table 1. If necessary, prepare a new, more dilute solution.
-
-
Potential Cause 2: Incomplete Dissolution. The compound may not have fully dissolved during preparation.
-
Solution: Use an ultrasonic bath to aid dissolution, as this is noted to be effective, especially for higher concentrations in water.[1] Gentle warming can also be applied.
-
-
Potential Cause 3: Incorrect pH or Vehicle. The pH of the vehicle may be affecting solubility.
-
Solution: Ensure your vehicle is appropriate. For parenteral administration, isotonic solutions with a physiological pH (around 7.2) are recommended to ensure compatibility and stability.[8]
-
Q6: Issue - The animals show signs of distress or irritation at the injection site.
-
Potential Cause 1: Non-physiological Vehicle. The pH or osmolality of your injection solution may be outside the physiological range, causing pain or irritation.[8]
-
Solution: Always use sterile, isotonic vehicles (e.g., 0.9% saline) with a pH close to neutral (6.8-7.2).[8] Buffer the solution if necessary.
-
-
Potential Cause 2: High Injection Volume. Large injection volumes can cause tissue tension and discomfort.[9][10]
-
Potential Cause 3: Irritating Solvent. Some organic solvents like DMSO or ethanol can cause irritation, even at low concentrations.
Q7: Issue - My experimental results are inconsistent between animals or cohorts.
-
Potential Cause 1: Compound Degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storing at the wrong temperature) can lead to degradation.
-
Potential Cause 2: Inaccurate Dosing. Errors in solution preparation, calculation, or injection technique can lead to variable dosing.
-
Solution: Review the detailed protocol below. Ensure accurate weighing of the compound and precise dilution. Use proper animal restraint and a consistent injection technique (e.g., subcutaneous tenting) for all animals.[11]
-
-
Potential Cause 3: Pharmacokinetic Variability. The timing of administration relative to behavioral testing or endpoint measurement can significantly impact results.
-
Solution: Standardize the time between BD1063 administration and the experimental endpoint. In published studies, BD1063 has been administered 15 to 30 minutes before testing.[1]
-
Experimental Protocols
Protocol: Preparation of BD1063 for Subcutaneous (s.c.) Injection
This protocol describes the preparation of a 10 mg/mL stock solution and a final working solution for a target dose of 10 mg/kg in a 25g mouse.
Materials:
-
Sterile 0.9% isotonic saline[1]
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Sonicator bath
-
0.22 µm sterile syringe filter[1]
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass for Stock Solution:
-
To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of BD1063 powder.
-
-
Prepare Stock Solution (10 mg/mL):
-
Aseptically transfer the 10 mg of BD1063 powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile 0.9% isotonic saline to the tube.
-
Vortex thoroughly. Place the tube in a sonicator bath for 5-10 minutes or until the solid is completely dissolved.[1] Visually inspect for any remaining particulate matter.
-
This stock solution can be stored as described in Table 2.
-
-
Calculate Injection Volume for Working Solution:
-
Target Dose: 10 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Required Dose per Animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Recommended Injection Volume (Mouse, s.c.): ~100-200 µL (4-8 mL/kg)
-
Let's target an injection volume of 100 µL (0.1 mL).
-
Required Working Concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Prepare Working Solution (2.5 mg/mL):
-
Perform a serial dilution from the 10 mg/mL stock solution.
-
Using a sterile technique, mix 250 µL of the 10 mg/mL stock solution with 750 µL of sterile 0.9% saline. This will yield 1 mL of a 2.5 mg/mL working solution.
-
-
Final Preparation and Administration:
Table 3: Example Dosing Regimens from Literature
| Animal Model | Route | Dose Range (mg/kg) | Vehicle | Reference |
| Sardinian alcohol-preferring (sP) Rats | s.c. | 3.3 - 11 | Isotonic Saline | [1][12][13] |
| Wistar Rats (ethanol-dependent) | s.c. | 4 - 11 | Isotonic Saline | [12][13] |
| Fibromyalgia-like Mice | i.p. | 15 - 60 | Not specified | [4] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lar.fsu.edu [lar.fsu.edu]
- 11. humapub.com [humapub.com]
- 12. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with BD1063
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective sigma-1 receptor antagonist, BD1063. The information is designed to help interpret unexpected behavioral outcomes in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is BD1063 and what is its primary mechanism of action?
BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a potent and selective antagonist of the sigma-1 receptor (σ1R).[1] Its primary mechanism of action is to block the function of the σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] By antagonizing this receptor, BD1063 can modulate a variety of downstream signaling pathways involved in cellular stress responses, calcium signaling, and neuronal plasticity.[3][4][5]
Q2: What are the known behavioral effects of BD1063?
BD1063 has been shown to produce a range of behavioral effects in animal models, primarily related to its antagonism of the sigma-1 receptor. These include:
-
Antinociceptive effects: Attenuation of neuropathic and inflammatory pain, including thermal hyperalgesia and mechanical allodynia.[3][6]
-
Modulation of substance-related behaviors: Reduction in the rewarding and reinforcing effects of drugs of abuse such as cocaine, methamphetamine, and alcohol.[1][7][8]
-
Effects on mood and anxiety: BD1063 has been observed to influence anxiety- and depression-like behaviors.[5][9]
-
Neuroprotective effects: In some models, BD1063 has demonstrated neuroprotective properties.[10]
Q3: What are the potential off-target effects of BD1063?
BD1063 is a highly selective ligand for the sigma-1 receptor, with significantly lower affinity for the sigma-2 receptor and a wide range of other neurotransmitter receptors.[1][4][11][12] However, like any small molecule, the possibility of off-target effects cannot be entirely dismissed, especially at higher concentrations. BD1063 belongs to the piperazine (B1678402) class of compounds, some of which are known to interact with various G-protein coupled receptors (GPCRs).[13][14] Researchers should always include appropriate controls to rule out potential off-target effects.
Troubleshooting Unexpected Behavioral Outcomes
Issue 1: Unexpected Effects on Motor Function
Scenario: "I am using BD1063 to study its effects on anxiety, but I'm observing changes in the animals' general locomotor activity and performance on the rotarod test. Is this expected?"
Explanation: While you may be focused on anxiety, the sigma-1 receptor is expressed in brain regions that control motor function. Therefore, it is plausible that antagonizing this receptor with BD1063 could lead to unexpected effects on motor coordination and activity. It is crucial to differentiate between a primary effect on motor function and an effect secondary to changes in anxiety or sedation.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine if the motor effects are occurring at the same or different doses than the anxiolytic effects.
-
Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to dissect the specific nature of the motor effects. This could include:
-
Control for Sedation: Use a test such as the accelerating rotarod to distinguish between sedation and motor impairment. Sedated animals may perform poorly at slow speeds, while animals with motor deficits will show impairment as the speed increases.
Issue 2: Discrepant Results in Pain Models
Scenario: "I am using BD1063 in a model of neuropathic pain. While I see a reduction in thermal hyperalgesia, there is little to no effect on mechanical allodynia. Why might this be?"
Explanation: Neuropathic pain is a complex condition involving multiple underlying mechanisms. The sigma-1 receptor may play a more prominent role in modulating the signaling pathways responsible for thermal hypersensitivity compared to those mediating mechanical allodynia in your specific model. The timing of drug administration and the specific characteristics of the pain model can also influence the results.
Troubleshooting Steps:
-
Review Model-Specific Literature: Investigate whether other studies using the same neuropathic pain model have reported differential effects of sigma-1 receptor antagonists on thermal and mechanical sensitivity.
-
Vary Administration Timing: The timing of BD1063 administration relative to the induction of neuropathy and behavioral testing can be critical. Consider both prophylactic (preventative) and therapeutic (reversal) treatment paradigms.
-
Assess Multiple Pain-Related Behaviors: In addition to reflexive paw withdrawal, consider assessing more complex pain behaviors, such as conditioned place preference/avoidance or burrowing, which may provide a more complete picture of the drug's analgesic efficacy.
Issue 3: Lack of Effect in a Substance Abuse Model
Explanation: While BD1063 has been shown to be effective in reducing the reinforcing effects of several drugs of abuse, the role of the sigma-1 receptor may be substance-specific. Additionally, the experimental design, including the dose of BD1063, the dose of the abused substance, and the schedule of reinforcement, can all impact the outcome.
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, use techniques like ex vivo autoradiography or other molecular methods to confirm that the administered dose of BD1063 is occupying the sigma-1 receptors in the brain regions of interest.
-
Vary the Dose of BD1063: It is possible that a higher or lower dose is required to see an effect. A full dose-response curve should be generated.
-
Alter the Schedule of Reinforcement: The motivational demands of the task can influence the efficacy of a pharmacological intervention. Consider testing BD1063's effects under different schedules of reinforcement, such as a progressive-ratio schedule, to assess its impact on the motivation to seek the drug.[7][8][16]
-
Consider the Specific Neurochemistry: The neurochemical pathways underlying the reinforcing effects of different drugs vary. The interaction between the sigma-1 receptor and the specific neurotransmitter systems involved in nicotine (B1678760) reward (e.g., dopamine, acetylcholine) may differ from those of other drugs like cocaine or ethanol (B145695).
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of BD1063
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) | 9 ± 1 nM | [1] |
| Sigma-2 (σ2) | >449 nM | [1] |
| Opioid, PCP, Muscarinic, Dopamine, Adrenergic (α1, α2, β), Serotonergic (5-HT1, 5-HT2) | >100-fold selective over these receptors | [4][11][12] |
Table 2: Effective Doses of BD1063 in Preclinical Models
| Animal Model | Behavioral Effect | Effective Dose Range (mg/kg) | Route of Administration | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Potentiation of antinociception | 17.8 | Not specified | [3][6] |
| Fibromyalgia-like Pain (Reserpine-induced myalgia) | Antihyperalgesia | 25 - 60 | Not specified | [9] |
| Ethanol Self-Administration (sP rats) | Reduced intake | 3.3 - 11 | Subcutaneous | [7][8][16] |
| Ethanol Self-Administration (Withdrawn, dependent Wistar rats) | Reduced intake | 4 - 11 | Subcutaneous | [7][8][16] |
| Compulsive-like Eating | Reduced binge-like eating | Not specified | Not specified | |
| Paclitaxel-induced Neuropathic Pain | Reversal of allodynia | Not specified | Not specified |
Experimental Protocols
Rotarod Test for Motor Coordination in Mice
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Test mice
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[4]
-
Training (optional but recommended):
-
Place mice on the stationary rod for 1 minute.
-
Set the rod to a slow, constant speed (e.g., 4 rpm) and train the mice to walk on the rod for 1-2 minutes. Repeat this 2-3 times with a 15-minute inter-trial interval.
-
-
Testing:
-
Place the mouse on the rod.
-
Start the accelerating rotation protocol (e.g., from 4 to 40 rpm over 5 minutes).[15]
-
Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
-
Data Analysis: The primary endpoint is the latency to fall from the rod. This can be averaged across trials for each animal.
Light/Dark Box Test for Anxiety-Like Behavior in Mice
Objective: To assess anxiety-like behavior based on the natural aversion of mice to brightly lit areas.
Materials:
-
Light/dark box apparatus (typically a two-chambered box with one dark and one light compartment connected by an opening)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes.[8][13] The room should be dimly lit.
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a set period (typically 5-10 minutes).[8]
-
Record the session using a video camera mounted above the apparatus.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Latency to first enter the dark compartment
-
Number of transitions between the two compartments
-
Total distance traveled
-
An increase in the time spent in the light compartment is indicative of anxiolytic-like effects.
Visualizations
Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of BD1063.
Caption: Logical workflow for troubleshooting unexpected behavioral outcomes in experiments with BD1063.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 9. Forced Swim Test Protocol [protocols.io]
- 10. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. albany.edu [albany.edu]
- 12. ovid.com [ovid.com]
- 13. Light-dark box test for mice [protocols.io]
- 14. criver.com [criver.com]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
Validation & Comparative
comparing the efficacy of BD1063 and NE-100 in addiction models
An Objective Comparison of BD1063 and NE-100 in Preclinical Addiction Models
Introduction
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant target in the neurobiology of addiction. Its modulation of various neurotransmitter systems, including the dopaminergic system, implicates it in the rewarding and reinforcing effects of drugs of abuse. BD1063 and NE-100 are two potent and selective antagonists of the σ1 receptor that have been investigated for their potential to mitigate addiction-related behaviors. This guide provides a comparative analysis of their efficacy in preclinical addiction models, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals. BD1063, or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is a selective σ1 receptor antagonist with a binding affinity (Ki) of 9 ± 1 nM and over 49 times more selectivity for the σ1 receptor than the σ2 receptor.[1] NE-100, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride, is also a potent and selective σ1 receptor antagonist with a high affinity (Ki = 0.86 nM) and demonstrates over 55-fold selectivity over σ2 receptors.[2]
Proposed Mechanism of Action of Sigma-1 Receptor Antagonists in Addiction
Drugs of abuse are known to interact with the σ1 receptor, leading to downstream effects that contribute to addiction-related neuroadaptations. Antagonism of the σ1 receptor by compounds like BD1063 and NE-100 is hypothesized to interfere with these processes. The diagram below illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for σ1 receptor antagonism in addiction.
Comparative Efficacy in Addiction Models
The following tables summarize the quantitative data on the efficacy of BD1063 and NE-100 in various preclinical models of addiction.
Alcohol Addiction Models
| Compound | Animal Model | Experimental Paradigm | Dosing | Key Findings | Reference |
| BD1063 | Sardinian alcohol-preferring (sP) rats | Operant ethanol (B145695) self-administration | 3.3-11 mg/kg, s.c. | Dose-dependently reduced ethanol self-administration. | [3][4][5][6] |
| Acutely-withdrawn, ethanol-dependent Wistar rats | Operant ethanol self-administration | 4-11 mg/kg, s.c. | Dose-dependently reduced ethanol self-administration. | [3][4][5][6] | |
| Non-dependent Wistar rats | Operant ethanol self-administration | Up to 11 mg/kg, s.c. | Did not significantly modify mean ethanol self-administration. | [3][4][5][6] | |
| Sardinian alcohol-preferring (sP) rats | Progressive-ratio reinforcement for ethanol | 3.3-11 mg/kg, s.c. | Reduced breakpoints, indicating decreased motivation for ethanol. | [3][4][5][6] | |
| NE-100 | Sardinian alcohol-preferring (sP) rats | Home cage ethanol drinking | Not specified | Reduced ethanol drinking without affecting total fluid or food intake. | [7] |
| Sardinian alcohol-preferring (sP) rats | Home cage ethanol drinking | Not specified | Tolerance to the treatment developed within one week. | [7] |
Psychostimulant Addiction Models (Cocaine & Methamphetamine)
| Compound | Animal Model | Experimental Paradigm | Dosing | Key Findings | Reference |
| BD1063 | Swiss Webster mice | Cocaine-induced convulsions and lethality | Not specified | Significantly attenuated convulsions and lethality. | [1][8] |
| Swiss Webster mice | Cocaine-induced locomotor stimulation | Not specified | Significantly attenuated the locomotor stimulatory effects of cocaine. | [8] | |
| Rats | Cocaine self-administration (in combination with a DAT inhibitor) | 10 mg/kg, i.p. | Dose-dependently decreased cocaine self-administration when combined with an inactive dose of a DAT inhibitor. | [9] | |
| Mice | Methamphetamine-induced locomotor stimulation | Not specified | Attenuated the locomotor stimulatory effects of methamphetamine. | [3] | |
| Mice | Methamphetamine-induced hyperthermia and neurotoxicity | Not specified | Protected against methamphetamine-induced hyperthermia and neurotoxicity. | [10] | |
| Rat brain slices | Methamphetamine-induced dopamine release | 100 nM | Prevented methamphetamine-enhanced dopamine release and efflux by ~50% and 80% respectively. | [11] | |
| NE-100 | Not specified | Not specified | Not specified | Implicated as a tool to confirm the role of σ1 receptors in cocaine's effects. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Self-Administration Studies
This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it.[13]
Methodology:
-
Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter into the jugular vein, which is connected to an external port.
-
Training: Animals are placed in an operant conditioning chamber equipped with levers.[14] Pressing the "active" lever results in an infusion of the drug (e.g., cocaine, ethanol) and often the presentation of a conditioned stimulus (e.g., a light or tone). Pressing the "inactive" lever has no consequence.
-
Reinforcement Schedules:
-
Fixed Ratio (FR): The animal receives a drug infusion after a fixed number of responses on the active lever (e.g., FR1, FR5).[15][16]
-
Progressive Ratio (PR): The number of responses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal makes for a single infusion, which is a measure of motivation.[13][15]
-
-
Testing: The effect of a compound like BD1063 or NE-100 is tested by administering it before the self-administration session and measuring the change in lever pressing behavior compared to vehicle-treated sessions.
Caption: Experimental workflow for self-administration studies.
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug by associating its effects with a specific environment.[17]
Methodology:
-
Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).[18]
-
Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any baseline preference for one compartment over the other.[19][20]
-
Conditioning: Over several days, the animal receives the drug of abuse (unconditioned stimulus) and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.[18][19]
-
Post-Conditioning (Preference Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in the drug-paired compartment is measured. A significant increase in time spent in the drug-paired compartment indicates a conditioned preference.[18]
-
Testing of Antagonists: To test the effect of BD1063 or NE-100, the antagonist can be administered before the drug of abuse during the conditioning phase to see if it blocks the acquisition of CPP.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
Locomotor Sensitization
This model is based on the phenomenon that repeated, intermittent administration of a psychostimulant leads to a progressively enhanced locomotor response.[21][22] This is thought to model the neuroadaptations underlying drug craving.[22][23]
Methodology:
-
Habituation: Animals are placed in an open-field activity chamber and their baseline locomotor activity is measured.
-
Induction of Sensitization: Animals receive repeated injections of a psychostimulant (e.g., cocaine, methamphetamine) or vehicle over several days. Locomotor activity (e.g., distance traveled) is recorded after each injection.[24]
-
Expression of Sensitization: After a withdrawal period, all animals receive a challenge dose of the psychostimulant. A significantly greater locomotor response in the drug-pretreated group compared to the vehicle-pretreated group indicates sensitization.
-
Testing of Antagonists: BD1063 or NE-100 can be administered before each psychostimulant injection during the induction phase to test their effect on the development of sensitization, or before the final challenge to test their effect on the expression of sensitization.
Caption: Experimental workflow for Locomotor Sensitization.
Conclusion
The available preclinical data suggests that both BD1063 and NE-100, as selective σ1 receptor antagonists, show promise in attenuating behaviors relevant to addiction. BD1063 has been more extensively studied across various models, demonstrating efficacy in reducing self-administration of alcohol and attenuating the rewarding and stimulant effects of cocaine and methamphetamine.[1][3][4][5][6][8][10] It appears particularly effective in models of excessive drinking.[3][4][5][6] Data for NE-100 in addiction models is less abundant in the provided search results but indicates efficacy in reducing alcohol consumption, though tolerance may be a concern.[7] Both compounds effectively serve as tools to probe the involvement of the σ1 receptor in addiction. Further head-to-head comparative studies would be necessary to definitively establish the superior efficacy of one compound over the other across different facets of addiction. The potent antagonism of the σ1 receptor by both molecules validates this receptor as a promising therapeutic target for the development of novel addiction pharmacotherapies.
References
- 1. BD1063 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking | Semantic Scholar [semanticscholar.org]
- 5. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Sigma Receptors in Alcohol Addiction [frontiersin.org]
- 8. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting sigma receptors: novel medication development for drug abuse and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Frontiers | Sex differences in stress-modulated cocaine vulnerability: female rodents are more sensitive to the effects of stress exposure at different developmental stages [frontiersin.org]
- 16. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. psychogenics.com [psychogenics.com]
- 24. meliordiscovery.com [meliordiscovery.com]
BD1063 dihydrochloride vs haloperidol as a sigma receptor ligand
An Objective Comparison of BD1063 Dihydrochloride (B599025) and Haloperidol (B65202) as Sigma Receptor Ligands
Introduction
Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique proteins with significant roles in cellular signaling and homeostasis.[1] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are targets for numerous psychoactive and therapeutic compounds.[1] This guide provides a detailed comparison of two key ligands: BD1063 dihydrochloride, a selective research tool, and haloperidol, a widely used antipsychotic with significant sigma receptor activity. This comparison is intended for researchers and drug development professionals seeking to understand the distinct pharmacological profiles of these compounds.
Quantitative Data Comparison
The primary distinction between BD1063 and haloperidol lies in their binding affinity and selectivity for the two sigma receptor subtypes. Haloperidol is a potent ligand for both σ1 and dopamine (B1211576) D2 receptors, a fact that complicates its use as a selective tool for studying sigma receptor function in vivo.[2][3] In contrast, BD1063 was developed as a selective σ1R antagonist with minimal affinity for other receptors.[4][5]
Table 1: Sigma Receptor Binding Affinity
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio | Primary Activity | Other High-Affinity Targets |
| BD1063 dihydrochloride | 4.43[6] | ~221.5 * | ~50-fold[5] | σ1 Antagonist[1][4] | None reported (>100-fold selectivity)[4][5] |
| Haloperidol | 2.8 - 3.2[2][7] | 507[7] | ~0.006 * | σ1 Antagonist[1][7] / σ2 Ligand | Dopamine D2 Receptor (Ki ≈ 2.8 nM)[2] |
*Calculated from reported Ki and selectivity data.
Table 2: Functional Profile Summary
| Compound | Functional Effect at σ1R | Evidence |
| BD1063 dihydrochloride | Antagonist | Attenuates dystonia produced by sigma ligands like DTG and haloperidol.[4] Blocks the effects of σ1R agonists on BDNF secretion.[8] |
| Haloperidol | Antagonist | Widely used as a σ1 antagonist in research.[1] Its motor side effects are linked to sigma receptor activity.[9][10] |
Experimental Protocols
The data presented above are primarily derived from in vitro radioligand binding assays. These experiments are fundamental for characterizing the affinity and selectivity of a compound for its target receptor.[11][12]
Protocol 1: σ1 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound (e.g., BD1063, haloperidol) for the σ1 receptor by measuring its ability to displace a known radioactive ligand.
-
Preparation : Prepare membrane homogenates from a source rich in σ1 receptors, such as guinea pig liver or cells engineered to express the human σ1 receptor.[12]
-
Incubation : In assay tubes, combine the membrane preparation, a fixed concentration of a selective σ1 radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.[12]
-
Equilibration : Incubate the mixture to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[7]
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis : Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Protocol 2: σ2 Receptor Competitive Binding Assay
This protocol is similar to the σ1 assay but requires a "masking" agent because there are fewer highly selective σ2 radioligands.
-
Preparation : Use a membrane source rich in both sigma receptor subtypes, such as rat liver.[13]
-
Incubation : Combine the membrane preparation with a non-selective sigma radioligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) and varying concentrations of the test compound.[11][14] Crucially, add a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to all tubes. This "masks" the σ1 receptors by occupying them, ensuring that the [³H]-DTG binding primarily reflects interaction with σ2 receptors.[12][15]
-
Equilibration, Separation, and Quantification : Follow steps 3-5 from the σ1 receptor assay protocol.
-
Data Analysis : Determine the IC₅₀ and calculate the Ki for the σ2 receptor using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow Visualizations
Sigma-1 Receptor (σ1R) Signaling
The σ1R is a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), especially at the mitochondria-associated membrane (MAM).[16] It plays a crucial role in regulating calcium signaling between the ER and mitochondria and responds to cellular stress.[16][17] Upon ligand binding, it can dissociate from its partner chaperone, BiP, and interact with various client proteins, including ion channels and G-protein coupled receptors, to modulate their activity and promote cell survival.[16][18]
Sigma-2 Receptor (σ2R) Signaling
The σ2R, identified as the protein TMEM97, is also located in the ER and is involved in regulating cholesterol homeostasis and cell proliferation.[19][20] It is highly expressed in rapidly dividing cells, including many types of cancer cells, making it a target for oncology.[13][19] Its signaling can influence pathways such as Raf kinase and Protein Kinase C (PKC), which are involved in transcription and cell growth.[19]
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 20. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Sigma-1 Receptor Antagonists as Alternatives to BD1063
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of several selective sigma-1 (σ1) receptor antagonists as alternatives to the widely used research tool, BD1063. The sigma-1 receptor, a unique intracellular chaperone protein, is a promising therapeutic target for a range of neurological disorders, including neuropathic pain, psychosis, and addiction. The development of novel antagonists with improved potency, selectivity, and pharmacokinetic properties is a key focus of ongoing research. This document summarizes the available experimental data on the binding affinity, selectivity, and functional activity of prominent alternative antagonists, offering a valuable resource for selecting the appropriate tool for your research needs.
Quantitative Comparison of Binding Affinities and Selectivity
The following table summarizes the in vitro binding affinities (Ki) of BD1063 and selected alternative antagonists for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The selectivity ratio (σ2 Ki / σ1 Ki) is also provided as a measure of preference for the sigma-1 receptor subtype. Higher selectivity ratios indicate a greater specificity for the sigma-1 receptor.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ2/σ1) | Species/Tissue for σ1 Ki |
| BD1063 | 4.43 - 9[1][2] | 449[1] | ~50 - 101 | Not Specified |
| S1RA (E-52862) | 17 (human), 23.5 (guinea pig)[3] | >1000[3] | >58 (human), >42 (guinea pig) | Human, Guinea Pig Brain |
| PD144418 | 0.08[4] | 1377[4] | 17212.5 | Guinea Pig Brain |
| SI 1/28 | 6.1[5][6][7] | 2583[5][6][7] | 423 | Not Specified |
| Compound 3 | pKi = 10.89 (Ki ≈ 0.13 nM) | pKi = 6.09 (Ki ≈ 813 nM) | ~63096 | Guinea Pig Brain |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue preparation.
Functional Performance of Sigma-1 Receptor Antagonists
Direct, head-to-head comparisons of the functional activity of these antagonists in standardized in vitro assays are limited in the published literature. The characterization of sigma-1 receptor ligands as agonists or antagonists is often inferred from their effects in cellular or in vivo models, rather than from universally accepted, direct functional assays.[2][8][9]
S1RA (E-52862) has demonstrated efficacy in preclinical models of neuropathic pain by inhibiting spinal sensitization.[3] Electrophysiological studies have shown that S1RA can attenuate wind-up responses in spinal cords, a cellular correlate of central sensitization.[3] Furthermore, S1RA has been shown to enhance the analgesic effects of opioids.[10]
PD144418 has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role in glutamatergic signaling.[4] Behaviorally, it has shown potential antipsychotic properties by antagonizing mescaline-induced scratching.[4]
SI 1/28 has demonstrated dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain.[5][6][7] Notably, these effects were observed at doses that did not produce significant motor impairment or reward-like behaviors.[5][6][7]
Compound 3 , a highly potent and selective antagonist, has been shown to effectively block binge-eating episodes in female rats, suggesting a role for the sigma-1 receptor in compulsive-like eating disorders.[4][11]
BD1063 is well-characterized as a sigma-1 receptor antagonist and has been shown to attenuate the behavioral effects of psychostimulants and reduce ethanol (B145695) intake in animal models of excessive drinking.[12] In functional assays, BD1047, a related compound, has been shown to reverse the inhibitory effect of a sigma-1 agonist on calcium influx in retinal ganglion cells.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol describes a standard method for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Tissue Preparation: Guinea pig brain homogenates for sigma-1 receptors and rat liver homogenates for sigma-2 receptors are commonly used.
-
Radioligands:
-
For σ1 receptors: [³H]-(+)-pentazocine.
-
For σ2 receptors: [³H]-di-o-tolylguanidine (DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4 or 8.0.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.
-
Test Compounds: Serial dilutions of the antagonist of interest.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), a serial dilution of the test compound, or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Caption: Workflow of a Competitive Radioligand Binding Assay.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 7. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of BD1063 on the Sigma-1 Receptor Agonist PRE-084: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the sigma-1 receptor (S1R) agonist PRE-084 and its selective antagonist, BD1063. The data presented herein, compiled from various experimental studies, demonstrates the efficacy of BD1063 in reversing the cellular and behavioral effects induced by PRE-084, thereby validating its antagonistic action at the S1R. This information is intended to assist researchers in designing experiments and interpreting data related to the pharmacological modulation of the sigma-1 receptor.
Data Presentation
The following tables summarize the quantitative data from key experiments, highlighting the antagonistic relationship between PRE-084 and BD1063 in various models.
Table 1: Antagonism of PRE-084-Induced Neuroprotection by BD1063 in a Model of Root Avulsion Injury
| Treatment Group | Dosage | Outcome Measure: Motoneuron Survival (%) |
| Untreated | - | 43% |
| PRE-084 | 0.25 mg/kg | 68% |
| PRE-084 + BD1063 | 0.25 mg/kg + 1 mg/kg | Survival rate reverted to near untreated levels |
Data from a study on adult rats with L4-L5 spinal root avulsion, with daily treatment for 21 days post-operation.[1]
Table 2: Effect of PRE-084 and BD1063 on Motor Neuron Survival in an In Vitro Model of Excitotoxicity
| Treatment Condition | PRE-084 Concentration | BD1063 Concentration | Outcome Measure: Motor Neuron Survival |
| Control | - | - | Baseline |
| Excitotoxic Challenge | - | - | Significant reduction |
| PRE-084 | 30 µM | - | Significant preservation of motor neurons |
| BD1063 | - | 3 µM | Preservation of motor neurons |
In vitro study on spinal cord organotypic cultures under chronic excitotoxicity.[1]
Table 3: Modulation of Nociception in a Neuropathic Pain Model
| Treatment Group | Outcome Measure: Mechanical Allodynia |
| PRE-084 | Increased mechanical allodynia |
| BD1063 | Hyposensitivity (analgesic effect) |
In vivo study in a mouse model of sciatic nerve injury.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vivo Neuroprotection Study: Root Avulsion Injury Model
-
Animal Model: Adult female Sprague-Dawley rats.
-
Surgical Procedure: Unilateral avulsion of the L4-L5 spinal roots.
-
Drug Administration:
-
PRE-084 (0.25 mg/kg) was administered intraperitoneally (i.p.) daily.
-
BD1063 (1 mg/kg, dose inferred from similar studies) was co-administered with PRE-084 via the same route.
-
Treatments were initiated post-surgery and continued for 21 days.
-
-
Outcome Assessment:
-
At 21 days post-operation, animals were euthanized, and the spinal cords were processed for histological analysis.
-
Motoneuron survival in the ventral horn was quantified using Nissl staining.
-
Immunohistochemistry was performed to assess glial response (GFAP for astrocytes, Iba1 for microglia) and expression of neurotrophic factors.
-
In Vitro Neurite Outgrowth Assay
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used for neurite outgrowth studies.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Experimental Procedure:
-
Seed PC12 cells in collagen-coated 24-well plates.
-
After 24 hours, replace the medium with a low-serum medium to induce differentiation.
-
Treat cells with Nerve Growth Factor (NGF) to stimulate neurite outgrowth.
-
Concurrently, treat designated wells with PRE-084 at various concentrations (e.g., 1-10 µM).
-
In antagonist validation groups, co-treat with BD1063 (e.g., 1-10 µM).
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Fix and stain cells with an anti-β-III tubulin antibody to visualize neurites.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
-
In Vivo Behavioral Study: Contextual Learning and Memory
-
Animal Model: Male C57BL/6 mice.
-
Behavioral Paradigm: Fear conditioning test.
-
Training Phase: Mice are placed in a novel context (the conditioning chamber) and receive a mild footshock paired with an auditory cue.
-
Testing Phase (24 hours later):
-
Contextual Test: Mice are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded.
-
Cued Test: Mice are placed in a different context, and the auditory cue is presented. Freezing behavior is again recorded.
-
-
-
Drug Administration:
-
PRE-084 (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the training phase to assess its effect on memory formation.
-
BD1063 (e.g., 5 mg/kg, i.p.) is administered 15 minutes prior to PRE-084 injection to evaluate its antagonistic effect.
-
-
Data Analysis: The percentage of time spent freezing during the testing phase is quantified and compared across treatment groups.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of BD1063's antagonistic effect on PRE-084.
Caption: Signaling pathway of PRE-084 and its antagonism by BD1063.
Caption: Workflow for in vitro and in vivo validation experiments.
References
A Cross-Study Comparison of BD1063 Dihydrochloride Effectiveness in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sigma-1 (σ1) receptor antagonist, BD1063 dihydrochloride (B599025), alongside other notable sigma-1 antagonists, S1RA and BD1047. The information presented is collated from a range of preclinical studies, offering insights into the relative efficacy and experimental applications of these compounds.
Executive Summary
BD1063 dihydrochloride is a potent and selective sigma-1 receptor antagonist that has demonstrated efficacy in a variety of preclinical models, particularly in studies of addiction and pain.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of BD1063's performance in relation to its alternatives.
Comparative Data on Sigma-1 Receptor Antagonists
The following tables present a summary of quantitative data for BD1063, S1RA, and BD1047, focusing on their binding affinities and in vivo efficacy in preclinical models. This data is essential for researchers to compare the potency and selectivity of these compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | σ1 Receptor | σ2 Receptor | Other Receptors |
| BD1063 | 4.43[2] | - | ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1 and 5-HT2 receptors[3] |
| S1RA (E-52862) | 17.0 ± 7.0 (human)[4] | >1000 (guinea pig and rat) | No significant affinity for 170 other targets[4] |
| BD1047 | - | Higher affinity than BD1063[5] | Generally >100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, 5-HT1, and 5-HT2 receptors; some affinity for β-adrenoceptors[5] |
Table 2: In Vivo Efficacy (ED50, mg/kg) in Pain Models
| Compound | Animal Model | Behavioral Test | ED50 (mg/kg) |
| BD1063 | Fibromyalgia-like (Mouse) | Thermal Hyperalgesia | ~40 (maximal effect)[6] |
| S1RA (E-52862) | Carrageenan-induced Inflammatory Pain (Mouse) | Mechanical Allodynia | 35.9[7] |
| Carrageenan-induced Inflammatory Pain (Mouse) | Thermal Hyperalgesia | 27.9[7] | |
| Complete Freund's Adjuvant-induced Inflammatory Pain (Mouse) | Mechanical Allodynia | 42.1[7] | |
| BD1047 | Cocaine Conditioned Place Preference Reversal (Rat) | Time in drug-associated compartment | 0.0036 (i.p.)[8] |
Table 3: In Vivo Efficacy in Addiction Models
| Compound | Animal Model | Effect |
| BD1063 | Ethanol (B145695) Self-Administration (Rat) | Dose-dependently reduced ethanol self-administration (3.3-11 mg/kg)[1] |
| BD1047 | Cocaine Self-Administration (Rat) | Did not modify responding reinforced directly by cocaine[9] |
| Cocaine Conditioned Reinstatement (Rat) | Reversed reinstatement of cocaine-seeking (20 and 30 mg/kg)[9] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of sigma-1 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of BD1063 and its alternatives.
In Vivo Pain Models
-
Animals: Studies typically utilize male mice (e.g., ICR-CD1) or rats (e.g., Sprague-Dawley, Wistar).[6][8]
-
Pain Induction:
-
Neuropathic Pain: Chronic constriction injury of the sciatic nerve is a common model.[10]
-
Inflammatory Pain: Intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA) is frequently used.[7]
-
Fibromyalgia-like Pain: Can be induced by repeated injections of reserpine (B192253) or intramuscular injections of acidified saline.[6]
-
-
Drug Administration:
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments, where the withdrawal threshold to a mechanical stimulus is measured.
-
Thermal Hyperalgesia: The hot plate test (measuring the latency to lick a paw or jump on a heated surface) and the Hargreaves test (measuring the latency to withdraw a paw from a radiant heat source) are standard methods.[6]
-
Spontaneous Pain: Flinching and licking/biting behaviors are quantified in the formalin test.[11]
-
Addiction Models
-
Animals: Male Wistar or Sprague-Dawley rats are frequently used.[1][9]
-
Paradigms:
-
Drug Self-Administration: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine, ethanol). The number of lever presses is the primary measure of motivation.[1][9]
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. The time spent in the drug-paired chamber is measured.[8]
-
Reinstatement Model: After extinction of drug-seeking behavior, reinstatement can be triggered by a small, non-contingent "priming" dose of the drug or by drug-associated cues. This models relapse.[9]
-
-
Drug Administration:
-
Route: For self-administration, drugs are delivered intravenously. For CPP and reinstatement studies, the antagonist (e.g., BD1063) is often administered i.p. or s.c. prior to the test session.[1][9]
-
Dosing: BD1063 has been shown to be effective in reducing ethanol self-administration at doses between 3.3 and 11 mg/kg.[1] BD1047 has been used at doses of 1-30 mg/kg to study cocaine-seeking behavior.[9]
-
In Vivo Microdialysis
-
Purpose: This technique is used to measure the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in specific brain regions of awake, freely moving animals.[11]
-
Procedure:
-
A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.
-
-
Application with Sigma-1 Antagonists: This method can be used to investigate how drugs like S1RA modulate neurotransmitter release in the context of pain or addiction. For example, S1RA has been shown to enhance noradrenaline levels and attenuate formalin-evoked glutamate (B1630785) release in the spinal dorsal horn.[11]
Conclusion
BD1063 dihydrochloride stands as a valuable research tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies, particularly in the fields of addiction and pain research. This guide provides a comparative framework to aid researchers in selecting the most appropriate sigma-1 receptor antagonist for their specific experimental needs, while also offering foundational knowledge on the experimental protocols required to effectively evaluate these compounds. The provided data and workflows are intended to support the design of robust and reproducible preclinical studies.
References
- 1. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Lasting Nociplastic Pain Modulation by Repeated Administration of Sigma-1 Receptor Antagonist BD1063 in Fibromyalgia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BD1063 Dihydrochloride and BD-1047 in Cocaine Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The sigma-1 (σ1) receptor has emerged as a promising target for therapeutic intervention due to its role in modulating the behavioral and neurotoxic effects of cocaine.[1] This guide provides a detailed comparison of two selective σ1 receptor antagonists, BD1063 dihydrochloride (B599025) and BD-1047, in the context of their interactions with cocaine. By presenting key experimental data, detailed methodologies, and illustrating relevant signaling pathways, this document aims to inform researchers and drug development professionals on the nuances of these two compounds.
Chemical and Pharmacological Profile
BD1063 dihydrochloride and BD-1047 are both potent and selective antagonists of the σ1 receptor.[2] Their primary mechanism of action in the context of cocaine interaction is the blockade of this receptor, thereby attenuating the effects of cocaine.[3]
Data Presentation: Receptor Binding Affinities
The binding affinities of BD1063 and BD-1047 for sigma-1 (σ1) and sigma-2 (σ2) receptors are crucial for understanding their potency and selectivity. The following table summarizes the reported inhibitor constant (Ki) values for each compound. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| BD1063 dihydrochloride | 9 ± 1 | 449 | ~50-fold | [3] |
| BD-1047 | 4.4 | 43.3 | ~10-fold | [2] |
Note: Ki values can vary between studies due to different experimental conditions.
Efficacy in Attenuating Cocaine-Induced Behaviors
Both BD1063 and BD-1047 have been shown to mitigate various behavioral effects of cocaine in preclinical models. These include reducing cocaine-induced hyperlocomotion, convulsions, and lethality.[4][5]
Data Presentation: Effects on Cocaine-Induced Locomotor Activity
A key measure of the effectiveness of these antagonists is their ability to reduce the stimulant effects of cocaine on locomotor activity.
| Compound | Animal Model | Effect on Cocaine-Induced Locomotion | ED50 Value | Reference |
| BD1063 dihydrochloride | Mice | Produced a two-fold increase in the ED50 for the locomotor stimulatory effects of cocaine. | Not explicitly stated | [3] |
| BD-1047 | Mice | Reduced locomotor activity produced by cocaine. | Not explicitly stated | [4][5] |
Effects on Cocaine Self-Administration
Studies examining the impact of these antagonists on cocaine self-administration have shown that neither BD1063 nor BD-1047, when administered alone, significantly reduces cocaine self-administration.[6] However, when combined with a dopamine (B1211576) transporter (DAT) inhibitor, these sigma-1 receptor antagonists can decrease cocaine self-administration, suggesting a synergistic effect.[6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of BD1063 and BD-1047 for σ1 and σ2 receptors.
Methodology:
-
Tissue Preparation: Guinea pig brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.
-
Binding Assay: The membrane suspension is incubated with a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors and [³H]DTG in the presence of a masking concentration of (+)-pentazocine for σ2 receptors) and varying concentrations of the competing unlabeled ligand (BD1063 or BD-1047).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Cocaine-Induced Locomotor Activity in Mice
Objective: To assess the effect of BD1063 and BD-1047 on cocaine-induced hyperlocomotion.
Methodology:
-
Animals: Male Swiss Webster mice are commonly used.
-
Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.
-
Procedure:
-
Mice are habituated to the testing environment.
-
On the test day, mice are pretreated with either vehicle, BD1063, or BD-1047 at various doses via intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), mice are administered an i.p. injection of either saline or a psychostimulant dose of cocaine (e.g., 20 mg/kg).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 30-60 minutes) immediately following the cocaine injection.[7][8]
-
-
Data Analysis: The total locomotor activity counts are analyzed to determine if the pretreatment with the sigma-1 receptor antagonist significantly attenuates the increase in activity induced by cocaine. Dose-response curves can be generated to calculate the ED50 of cocaine in the presence and absence of the antagonists.[3]
Cocaine Self-Administration in Rats
Objective: To evaluate the effect of BD1063 and BD-1047 on the reinforcing properties of cocaine.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are often used.
-
Surgery: Rats are surgically implanted with an intravenous (i.v.) catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and cue lights.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an i.v. infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light presentation.
-
Maintenance: Once stable responding is established, the effects of the antagonists are tested.
-
Testing: Prior to the self-administration session, rats are pretreated with vehicle, BD1063, or BD-1047. The number of cocaine infusions earned during the session is recorded.[9][10]
-
-
Data Analysis: The total number of infusions is compared between the vehicle and antagonist treatment groups to determine if the antagonist alters the reinforcing effects of cocaine.[6]
Signaling Pathways and Mechanisms of Action
The interaction of cocaine with the σ1 receptor and the subsequent modulation by antagonists like BD1063 and BD-1047 involve complex signaling pathways.
Interaction with Dopamine D1 Receptor Signaling
Cocaine's effects are significantly mediated by its interaction with the dopamine system. The σ1 receptor can form heteromers with the dopamine D1 receptor, and cocaine can modulate the signaling of this complex.[11][12] Antagonism of the σ1 receptor by BD1063 or BD-1047 can interfere with this modulation.
Involvement in Endocannabinoid Signaling
Recent studies have revealed that cocaine can stimulate the release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) through a σ1 receptor-dependent mechanism.[13][14] This process involves the secretion of extracellular vesicles (EVs). Blockade of the σ1 receptor by antagonists can prevent this cocaine-induced 2-AG release.[13]
Conclusion
Both BD1063 dihydrochloride and BD-1047 are valuable research tools for investigating the role of the sigma-1 receptor in cocaine addiction. While both are potent σ1 receptor antagonists, BD1063 exhibits higher selectivity over the σ2 receptor compared to BD-1047. Both compounds effectively attenuate cocaine-induced locomotor activity. Their inability to reduce cocaine self-administration when used alone, but their efficacy when combined with a DAT inhibitor, highlights the complex interplay between the sigma and dopamine systems in mediating cocaine's reinforcing effects. The elucidation of their involvement in both dopamine D1 receptor and endocannabinoid signaling pathways provides a deeper understanding of the molecular mechanisms through which these antagonists exert their anti-cocaine effects. Further research, particularly head-to-head comparative studies with consistent methodologies, will be crucial for fully delineating the therapeutic potential of these and other sigma-1 receptor antagonists in the treatment of cocaine use disorder.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sigma receptor ligands attenuate the locomotor stimulatory effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 5. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine locomotor activation, sensitization and place preference in six inbred strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
- 8. Cocaine-induced locomotor activity is increased by prior handling in adolescent but not adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct involvement of sigma-1 receptors in the dopamine D1 receptor-mediated effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cocaine-induced endocannabinoid signaling mediated by sigma-1 receptors and extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cocaine-induced endocannabinoid signaling mediated by sigma-1 receptors and extracellular vesicle secretion | eLife [elifesciences.org]
BD1063 Dihydrochloride: A Comparative Review of a Selective Sigma-1 Receptor Antagonist
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. BD1063 dihydrochloride (B599025) has emerged as a potent and selective antagonist for the sigma-1 (σ1) receptor, offering a valuable instrument for investigating the physiological and pathological roles of this enigmatic protein. This guide provides a comparative analysis of BD1063 with other key sigma receptor ligands, supported by quantitative binding data and detailed experimental protocols.
Comparative Binding Affinities
BD1063 dihydrochloride exhibits a high affinity for the sigma-1 receptor with marked selectivity over the sigma-2 (σ2) receptor subtype. The following table summarizes the binding affinities (Ki) of BD1063 and other commonly used sigma receptor ligands. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ2/σ1) |
| BD1063 | 9[1][2], 4.43[3] | 449[1] | ~50-fold[4][5] |
| BD1047 | 0.93[6] | 47[6] | ~51-fold |
| Haloperidol (B65202) | 2.2[7], 0.33[8] | 26[8] | ~12-fold |
| 1,3-di-o-tolylguanidine (DTG) | 69 | 21 | 0.3 (σ1/σ2) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare sigma receptor ligands.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is used to determine the binding affinity of a compound for sigma-1 and sigma-2 receptors.
Materials:
-
--INVALID-LINK---pentazocine (for sigma-1)
-
[³H]DTG (1,3-di-o-tolylguanidine) (for sigma-2)
-
(+)-pentazocine (for masking sigma-1 sites in sigma-2 assays)
-
Haloperidol (for defining non-specific binding)
-
Test compound (e.g., BD1063)
-
Guinea pig brain membrane homogenate (for sigma-1)
-
Rat liver membrane homogenate (for sigma-2)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Sigma-1 Receptor Assay:
-
Incubate guinea pig brain membranes with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 0.5 x Kd value).[9]
-
To determine non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a parallel set of tubes.[9]
-
Incubate at 37°C for 120 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Sigma-2 Receptor Assay:
-
Incubate rat liver membranes with varying concentrations of the test compound and a fixed concentration of [³H]DTG.
-
To mask sigma-1 receptors, add an excess of (+)-pentazocine.
-
Define non-specific binding using a high concentration of DTG (e.g., 10 µM).[9]
-
Incubate, filter, wash, and count as described for the sigma-1 assay.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cocaine-Induced Hyperlocomotion in Mice
This in vivo model assesses the ability of a compound to antagonize the psychostimulant effects of cocaine.
Materials:
-
Male Swiss Webster mice
-
Cocaine hydrochloride
-
BD1063 dihydrochloride
-
Saline solution
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Habituation:
-
Drug Administration:
-
Locomotor Activity Measurement:
-
Immediately after the cocaine injection, place the mice back into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).[11]
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of BD1063 on cocaine-induced hyperlocomotion.
-
DTG-Induced Dystonia in Rats
This model evaluates the potential of a compound to act as a sigma receptor antagonist by measuring its ability to block the dystonic effects of the sigma receptor agonist, DTG.
Materials:
-
Male Sprague-Dawley rats
-
Di-o-tolylguanidine (DTG)
-
BD1063 dihydrochloride
-
Vehicle solution
-
Stereotaxic apparatus for microinjection
Procedure:
-
Surgical Preparation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the red nucleus.
-
Allow the rats to recover for several days.
-
-
Microinjection:
-
On the day of the experiment, unilaterally microinject BD1063 or vehicle into the red nucleus.
-
After a predetermined time, microinject DTG into the same site.
-
-
Behavioral Observation:
-
Observe the rats for dystonic postures, such as torticollis (twisting of the neck).
-
Score the severity of the dystonia at regular intervals.
-
-
Data Analysis:
-
Compare the dystonia scores between the BD1063-treated and vehicle-treated groups to determine if BD1063 attenuates the effects of DTG.
-
Visualizing Molecular Interactions and Experimental Processes
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BD1063 - Wikipedia [en.wikipedia.org]
- 3. amsbio.com [amsbio.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinctive Neuroanatomic Regions Involved in Cocaine-Induced Behavioral Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
Safety Operating Guide
Proper Disposal of BD1063 Dihydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of BD1063 dihydrochloride (B599025), a potent and selective sigma-1 receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste. Due to the lack of specific data to definitively rule out these characteristics, BD1063 dihydrochloride waste must be managed through a certified hazardous waste disposal service.
Personal Protective Equipment (PPE)
Before handling BD1063 dihydrochloride for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]
Step-by-Step Disposal Procedure
Step 1: Waste Segregation
-
Solid Waste: Collect solid BD1063 dihydrochloride, including unused or expired material and contaminated items such as weighing paper and disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: Solutions containing BD1063 dihydrochloride should be collected in a designated, leak-proof, and compatible liquid waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams. Given that BD1063 dihydrochloride contains chlorine, it should be disposed of in a halogenated organic waste container.
-
Contaminated Labware: Disposable contaminated labware (e.g., pipette tips, centrifuge tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before reuse. This can be achieved by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol), and the rinsate must be collected as hazardous liquid waste.
Step 2: Waste Container Management
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("BD1063 dihydrochloride"), and the approximate concentration and volume. The date of initial waste accumulation should also be recorded.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.[1] Keep containers closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should BD1063 dihydrochloride or its solutions be disposed of down the sanitary sewer.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's and local regulatory requirements.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into the solid hazardous waste container.
-
For large spills, evacuate the area, and immediately contact your institution's EHS or emergency response team.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | BD1063 dihydrochloride | N/A |
| CAS Number | 206996-13-6 | [1] |
| Primary Hazard | Causes serious eye irritation (H319) | [1] |
| Disposal Guideline | P501: Dispose of contents/container in accordance with local regulation. | [1] |
| Recommended Waste Stream | Halogenated Organic Waste | General Best Practice |
| PPE Requirements | Safety glasses, chemical-resistant gloves, lab coat | [1] |
| Spill Cleanup | Absorb with inert material; collect as hazardous waste. | General Best Practice |
Disposal Workflow
Caption: Workflow for the safe disposal of BD1063 dihydrochloride.
References
Personal protective equipment for handling BD1063 dhydrochloride
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling BD1063 dihydrochloride (B599025). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
BD1063 dihydrochloride is a potent and selective sigma-1 receptor antagonist.[1][2] While comprehensive toxicological data is not available, the compound is classified as causing serious eye irritation and should be handled as a potentially hazardous substance.[3][4]
Table 1: Hazard Summary for BD1063 Dihydrochloride
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| General Hazard | - | This material should be considered hazardous until further information becomes available. The chemical, physical, and toxicological properties have not been completely investigated. |[3][4] |
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling BD1063 dihydrochloride. The following table outlines the minimum required PPE. All PPE should be inspected for defects before use and removed before leaving the laboratory area.[5]
Table 2: Required Personal Protective Equipment (PPE) for Handling BD1063 Dihydrochloride
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solid (Weighing, Aliquoting) | Safety goggles with side shields or a face shield.[3][6] | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[3][7] | Disposable, long-sleeved lab coat shown to resist chemical permeability.[3][7] | N95-rated respirator or higher, especially if not handled in a chemical fume hood or ventilated enclosure.[3][6] |
| Preparing Solutions (Dissolving) | Safety goggles with side shields.[3] | Chemical-resistant gloves (e.g., nitrile).[3] | Long-sleeved lab coat.[3] | Work in a certified chemical fume hood or other ventilated enclosure to avoid inhaling aerosols.[3] |
| Handling Solutions (General Use) | Safety glasses with side shields.[8] | Chemical-resistant gloves (e.g., nitrile).[3] | Long-sleeved lab coat.[3] | Not required if handling small quantities in a well-ventilated area.[3] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow provides a procedural guide for the safe handling of BD1063 dihydrochloride from receipt to disposal.
This protocol outlines the steps for safely preparing a stock solution from solid BD1063 dihydrochloride. The compound is soluble in water (up to 100 mM), DMSO (approx. 16 mg/ml), and ethanol (B145695) (approx. 5 mg/ml).[4][9]
-
Preparation: Perform all operations within a certified chemical fume hood. Assemble and inspect all required PPE as detailed in Table 2.
-
Weighing: Carefully weigh the desired amount of the crystalline solid onto weigh paper or directly into a tared conical tube.[4] Avoid generating dust.[3]
-
Solubilization: Add the solvent of choice to the vessel containing the solid.[4] If necessary, cap the vessel securely and vortex or sonicate until the solid is fully dissolved.[10] For aqueous solutions, use of an inert gas to purge the solvent is recommended.[4]
-
Filtration: For aqueous stock solutions intended for biological experiments, sterile filter the solution through a 0.22 µm filter before use.[10]
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended: -80°C for up to 6 months or -20°C for up to 1 month.[10] Aqueous solutions should not be stored for more than one day.[4]
Emergency Procedures
Immediate and appropriate action is crucial in an emergency. Ensure safety showers and eyewash stations are accessible.[3]
In case of exposure, follow the procedures outlined in the Safety Data Sheet.[3]
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Immediately wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek medical attention.[3] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear full PPE, including respiratory protection, impervious clothing, and eye/face protection.[3]
-
Contain: For spills of the solid, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation. For liquid spills, cover with an inert, absorbent material (e.g., diatomite, universal binders).[3]
-
Clean: Once the spill is absorbed, collect the material into a hazardous waste container. Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Disposal Plan
All waste containing BD1063 dihydrochloride must be treated as hazardous chemical waste.
-
Chemical Waste: Collect all unused solid material and solutions in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: Dispose of all used PPE (gloves, gowns), weigh boats, pipette tips, and other contaminated disposable materials in a designated hazardous waste container.[6]
-
Packaging: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] Dispose of the decontaminated packaging in accordance with all federal, state, and local regulations.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. asmg.com [asmg.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pogo.ca [pogo.ca]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
